Fenpyroximate, (Z)-
Description
Contextualization of Fenpyroximate (B127894) within Acaricide Chemistry
Fenpyroximate is classified as a Mitochondrial Electron Transport Inhibitor (METI), specifically targeting Complex I (NADH:ubiquinone oxidoreductase). nichino-europe.comusahops.orgirac-online.org This mode of action disrupts cellular respiration in target pests, leading to a cessation of feeding and reproduction, and ultimately, death. epa.gov It belongs to the IRAC (Insecticide Resistance Action Committee) Group 21A. nichino-europe.comirac-online.org This classification distinguishes it from many other conventional acaricides, making it a valuable tool for resistance management. nichino-europe.com
Significance in Agricultural Pest Management
Fenpyroximate is a broad-spectrum acaricide effective against various mite species, including those from the Tetranychidae (spider mites), Eriophyidae (rust mites), and Tarsonemidae families. nichino-europe.comgreenrivercn.com It demonstrates efficacy against all mobile life stages of mites—larvae, nymphs, and adults. nichino-europe.comnichino.co.jp Its application is prevalent in the cultivation of fruits like citrus, apples, pears, and grapes, as well as in vegetables and ornamental plants. nichino-europe.comresearchgate.net The compound's utility in IPM strategies is underscored by its relatively low toxicity to some beneficial insects, which helps to preserve natural pest predators. chemimpex.com
Isomeric Forms of Fenpyroximate in Research Context
Fenpyroximate exists as (E) and (Z) geometric isomers. The commercially available technical product is predominantly the (E)-isomer. eurl-pesticides.eu The (Z)-isomer, also referred to as M-1, is a significant metabolite and a primary product of photodecomposition. fao.orgregulations.gov Research has focused on the detection and quantification of both isomers in various matrices, as the (Z)-isomer can be present in residues on treated crops. mdpi.com The toxicological and environmental fate assessments often consider both forms to ensure a comprehensive understanding of the compound's behavior and impact. mdpi.comfederalregister.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-[[(Z)-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methylideneamino]oxymethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-17-21(22(27(5)26-17)30-20-9-7-6-8-10-20)15-25-29-16-18-11-13-19(14-12-18)23(28)31-24(2,3)4/h6-15H,16H2,1-5H3/b25-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJNOYZRYGDPNH-MYYYXRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N\OCC2=CC=C(C=C2)C(=O)OC(C)(C)C)OC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106000 | |
| Record name | (Z)-Fenpyroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149054-53-5, 111812-58-9 | |
| Record name | Benzoic acid, 4-[[[(Z)-[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149054-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyroximate, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149054535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-Fenpyroximate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 4-[[[[(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene]amino]oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-Fenpyroximate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPYROXIMATE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KU62C19KY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Properties
Synthesis of Fenpyroximate (B127894), (Z)-
The synthesis of fenpyroximate involves a multi-step process. While detailed proprietary synthesis methods for the specific (Z)-isomer are not widely published, the general synthesis of fenpyroximate involves the reaction of key intermediates. These include 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde and a derivative of hydroxylamine, followed by esterification. The formation of the (Z)-isomer can occur during the synthesis of the (E)-isomer or through isomerization of the (E)-isomer under certain conditions, such as exposure to light. apvma.gov.au
Physicochemical Properties
Fenpyroximate is a white to slightly yellow or orange crystalline powder. chemimpex.comgreenrivercn.com It has a low solubility in water but is soluble in various organic solvents. fao.org The octanol/water partition coefficient (log Kow) is high, indicating a potential for bioaccumulation. regulations.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H27N3O4 | chemimpex.com |
| Molecular Weight | 421.5 g/mol | chemimpex.com |
| Melting Point | 100 - 104 °C | chemimpex.com |
| Vapor Pressure at 25 °C | 5.6 x 10-8 torr | regulations.gov |
| Water Solubility (25°C) | 0.023-0.034 mg/L (pH 5-9) | regulations.gov |
| Log Kow | 5.01 | regulations.gov |
Metabolism and Biotransformation
Metabolic Pathways in Mammalian Systems
The metabolism of fenpyroximate (B127894) in mammals is extensive, with numerous metabolites identified in studies using radiolabeled compounds. inchem.org The primary routes of biotransformation involve modifications at several key positions on the fenpyroximate molecule, leading to products that are generally more water-soluble and readily excreted.
Hydrolytic Cleavage
A significant metabolic pathway for fenpyroximate is the hydrolytic cleavage of its ester and oxime ether bonds. inchem.orgfao.orgchemicalbook.comchemicalbook.com
Ester Hydrolysis: The tert-butyl ester group of fenpyroximate is susceptible to hydrolysis, a key detoxification step. This cleavage results in the formation of the corresponding carboxylic acid metabolite, (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid (Metabolite M-3). researchgate.netfao.org Interestingly, this hydrolysis is not primarily a direct enzymatic action by carboxylesterases. Instead, it is largely facilitated by a preceding hydroxylation of the tert-butyl group, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This initial hydroxylation is followed by an intramolecular transesterification, leading to the cleavage of the ester bond. researchgate.nettandfonline.com The rate of this indirect hydrolysis pathway is significantly faster than direct enzymatic hydrolysis. tandfonline.com
Oxime Ether Bond Cleavage: The bond between the benzyl (B1604629) moiety and the pyrazole (B372694) ring can also be cleaved. inchem.orgchemicalbook.comchemicalbook.com This hydrolytic cleavage leads to the formation of metabolites such as 1,3-dimethyl-5-phenoxypyrazole-4-carbaldehyde (Metabolite M-6). fao.orgfao.org
Oxidation
Oxidation is a central process in fenpyroximate metabolism, targeting several parts of the molecule. inchem.orgnih.govfao.orgchemicalbook.comchemicalbook.comgovinfo.gov
Oxidation of the tert-butyl group: The tert-butyl group can be oxidized to form hydroxylated intermediates. inchem.orgnih.govchemicalbook.comchemicalbook.com This is a critical initial step that facilitates the subsequent hydrolytic cleavage of the ester bond. researchgate.net Further oxidation of the resulting hydroxymethyl group can lead to the formation of a carboxylic acid metabolite, (E)-2-[4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoyloxy]-2-methylpropanoic acid (Metabolite M-22). fao.orgregulations.gov
Oxidation of the pyrazole-3-methyl group: The methyl group at the 3-position of the pyrazole ring is also a target for oxidation. fao.orgchemicalbook.comchemicalbook.com This can result in the formation of a hydroxymethyl group, which can be further oxidized to a carboxylic acid. regulations.gov
Hydroxylation
Hydroxylation, the addition of a hydroxyl (-OH) group, occurs at multiple sites on the fenpyroximate molecule. inchem.orgnih.govchemicalbook.comchemicalbook.comgovinfo.gov
Hydroxylation of the phenoxy ring: The phenoxy ring can undergo hydroxylation, typically at the para-position, leading to the formation of metabolites like tert-butyl (E)-4-([1,3,-dimethyl-5-(4-hydroxyphenoxy)pyrazol-4-yl)methyleneamino-oxymethyl)benzoate (Metabolite M-2). fao.orgregulations.gov
Hydroxylation of the tert-butyl group: As mentioned in the oxidation section, hydroxylation of the tert-butyl group is a key step. inchem.orgresearchgate.net This process forms labile intermediates, such as 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite A) and 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite B). researchgate.net These intermediates are crucial for the subsequent rapid hydrolysis of the ester linkage. researchgate.nettandfonline.com
N-Demethylation
The removal of a methyl group from the nitrogen atom of the pyrazole ring, known as N-demethylation, is another metabolic route. inchem.orgfao.orgchemicalbook.comchemicalbook.comgovinfo.gov This process leads to the formation of demethylated metabolites, such as tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate (demethyl-fenpyroximate, L). fao.org
Isomerization
Fenpyroximate exists as the (E)-isomer. However, in mammalian systems, it can undergo isomerization to its geometric (Z)-isomer. inchem.orgnih.govchemicalbook.comchemicalbook.comgovinfo.gov This conversion from the (E)-isomer to the (Z)-isomer, tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneamino-oxy)-p-toluate (Metabolite M-1), has been observed in metabolic studies. fao.orgfao.orgepa.gov This isomerization can also occur photochemically. jst.go.jp
Conjugation
The final phase of metabolism often involves conjugation, where the primary metabolites are coupled with endogenous molecules to increase their water solubility and facilitate excretion. inchem.orgnih.govfao.orggovinfo.gov In the case of fenpyroximate, metabolites containing hydroxyl groups can be conjugated with glucuronic acid or sulfate (B86663). inchem.orgnih.govpublications.gc.ca For instance, the major urinary metabolite, 1,3-dimethyl-5-phenoxypyrazol-4-carboxylic acid (Metabolite M-8), has been found to be substantially conjugated as a glucuronide. nih.gov Enzymatic hydrolysis of excreta with β-glucuronidase or sulfatase has been shown to increase the concentrations of certain urinary and fecal metabolites, confirming the presence of these conjugates. inchem.org
Identification of Key Intermediates and Metabolites
The metabolism of fenpyroximate is extensive, leading to a large number of intermediates and metabolites through various pathways including hydrolysis, oxidation, demethylation, isomerization, and conjugation. nih.gov
In rats, fenpyroximate is significantly metabolized, with over 20 metabolites identified. nih.gov Key transformation processes include the hydrolytic cleavage of the oxime ether bond, hydrolysis of the tert-butyl ester group, oxidation of the tert-butyl group, and hydroxylation of both the phenoxy ring and the 3-methyl group. nih.gov Isomerization to the (Z)-isomer also occurs. fao.orgfao.org
Major metabolites identified in rats include (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoic acid and its (Z)-isomer. nih.gov Two notable labile intermediates found in the liver and plasma are 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite A) and 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate (Metabolite B). researchgate.net Metabolite A can be non-enzymatically converted to Metabolite B. researchgate.net
In goats, metabolism is also rapid, with ten metabolites identified. The major compounds found were (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid and (E)-α-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid in the liver and kidneys. fao.org The (Z)-stereoisomer of fenpyroximate was also identified. fao.org
In soil, fenpyroximate degrades into at least 12 products through processes like hydrolysis of the tert-butyl ester, isomerization, cleavage of the oxime ether, N-demethylation, oxidation of the pyrazole-ring methyl group, and hydroxylation of the phenoxy ring, ultimately leading to mineralization to CO2 or binding to soil organic matter. chemicalbook.comchemicalbook.com
The following table summarizes some of the key metabolites of fenpyroximate:
| Metabolite Name | Chemical Name | Found In |
| M-1 (Z-isomer) | tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4- ylmethyleneamino-oxy)-p-toluate | Rats, Plants |
| Metabolite A | 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Rats |
| Metabolite B | 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Rats |
| M-3 | (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid | Rats |
| (Z)-isomer of M-3 | (Z)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoic acid | Rats |
| M-6 | 1,3-dimethyl-5-phenoxypyrzole-4-carbaldehyde | Rats |
| M-8 | 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid | Rats |
| M-11 | 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile | Rats |
| M-22 | (E)-2-[4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)methyleneaminooxymethyl]benzoyloxy]-2-methylpropanoic acid | Rats |
| Demethyl-fenpyroximate | tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate | Plants (Citrus) |
Role of Specific Enzymes in Detoxification
The detoxification of fenpyroximate is primarily managed by several enzyme families, with cytochrome P450 monooxygenases (P450s) and carboxylesterases playing significant roles. researchgate.netmdpi.com
Ester hydrolysis is a critical step in the detoxification of fenpyroximate, as the resulting metabolites show a complete loss of inhibitory activity towards the mitochondrial complex I (NADH–ubiquinone oxidoreductase), the target site of the acaricide. researchgate.net In rats, the hydrolysis of fenpyroximate is thought to proceed mainly through an initial hydroxylation of the tert-butyl group by P450s to form Metabolite A. researchgate.net This is followed by a non-enzymatic intramolecular transesterification to Metabolite B, which is then rapidly hydrolyzed by carboxylesterase. researchgate.net The rate of this two-step pathway is significantly faster than direct hydrolysis by carboxylesterase. researchgate.net
In vitro studies using rat liver S-9 fractions have confirmed the formation of Metabolites A and B. researchgate.net The production of Metabolite A was also observed in liver preparations from mice, rabbits, monkeys, carp, and quail, indicating a common detoxification pathway in these non-target organisms. researchgate.net Conversely, this pathway was not detected in spider mites, which may contribute to the selective toxicity of fenpyroximate. researchgate.net
In insects, enhanced P450 activity is a key mechanism for developing resistance to various insecticides. mdpi.com While specific P450 enzymes responsible for fenpyroximate metabolism are not fully detailed in the provided context, the general role of P450s in detoxifying xenobiotics through oxidation, and the influence of microbial symbionts on host insect detoxification gene expression, including P450s, are well-established principles. mdpi.commdpi.com
Metabolic Pathways in Plant Systems
In plants, fenpyroximate undergoes extensive metabolism, ensuring its degradation within the plant system. The primary metabolic pathways identified include hydrolysis, N-demethylation, oxidation, and the conjugation of resulting polar metabolites. fao.orgregulations.gov
Studies on citrus, apples, and grapes have shown that after application, fenpyroximate is metabolized through several key reactions. fao.org
Hydrolysis of Ester and Methyleneamino Ether Links
A significant metabolic reaction in plants is the hydrolysis of both the ester and methyleneamino ether linkages within the fenpyroximate molecule. fao.org The cleavage of the ester group leads to the formation of the corresponding carboxylic acid, a more polar metabolite. The hydrolysis of the methyleneamino ether bond further breaks down the molecule. fao.org
N-Demethylation
N-demethylation is another identified metabolic pathway in plants. fao.orgchemicalbook.com This process involves the removal of a methyl group from the pyrazole ring of the fenpyroximate molecule. fao.org In citrus leaves and peel, one of the major metabolites identified is demethyl-fenpyroximate (tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate). fao.org
Oxidation
Oxidation reactions contribute to the metabolism of fenpyroximate in plants. fao.org This can occur at various positions on the molecule, including the tert-butyl group and the pyrazole-3-methyl group, as well as hydroxylation of the phenoxy moiety. fao.org These oxidative processes increase the polarity of the molecule, facilitating further metabolism and conjugation.
Conjugation of Polar Metabolites
Following the initial metabolic transformations such as hydrolysis, demethylation, and oxidation, the resulting polar metabolites undergo conjugation. fao.orgregulations.gov This is a common detoxification strategy in plants where polar molecules are conjugated with endogenous substances like sugars (e.g., glucose) to form water-soluble conjugates. fao.org These conjugates are then typically sequestered into vacuoles or incorporated into cell wall components. In citrus, polar metabolites were further analyzed after enzymatic hydrolysis with β-glucosidase or cellulase, indicating the presence of such conjugates. fao.org
Major Plant Metabolites
In plants, fenpyroximate undergoes several metabolic transformations. The primary residual compounds found in crop commodities are unchanged fenpyroximate and its Z-isomer. fao.org While the proportion of the Z-isomer tends to increase over time, its residue levels are generally below 20% of the parent fenpyroximate in fruits at pre-harvest intervals of up to 28 days. fao.org
Studies on various plants, including citrus, apples, grapes, snap beans, cotton, and Swiss chard, have elucidated the metabolic pathways of fenpyroximate. fao.org These pathways involve the conversion of fenpyroximate to its Z-isomer (M-1), hydrolysis of the ester and oxime ether bonds, N-demethylation, oxidation, and the formation of polar conjugates. fao.orgfao.org
In citrus leaves and peel, the major metabolites identified are the Z-isomer of fenpyroximate and demethyl-fenpyroximate. fao.org Further metabolism in citrus trees leads to the formation of various other minor metabolites through hydrolysis, N-demethylation, oxidation, and conjugation. fao.org
A study on apples showed that fenpyroximate was the principal residue present. apvma.gov.au Analytical methods have been developed to detect fenpyroximate, its Z-isomer, and dimethyl-fenpyroximate in fruits and their processed products like pomace and juice. apvma.gov.au
The major metabolic pathways of fenpyroximate in plants are summarized below:
Isomerization: Conversion to the Z-isomer. fao.orgfao.org
Hydrolysis: Cleavage of the ester and methyleneamino ether linkages. fao.org
N-demethylation: Removal of a methyl group. fao.org
Oxidation: Addition of oxygen atoms. fao.org
Conjugation: Formation of polar metabolites. fao.orgfao.org
Table 1: Major Plant Metabolites of Fenpyroximate
| Metabolite Name | Chemical Name | Plant Part | Reference |
| Z-isomer of fenpyroximate | tert-butyl (Z)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Fruits, Leaves, Peel | fao.orgfao.org |
| Demethyl-fenpyroximate | tert-butyl (E)-4-(3-methyl-5-phenoxypyrazol-4-ylmethyleneamino-oxymethyl)benzoate | Leaves, Peel | fao.org |
| Fenpyroximate | tert-butyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate | Fruits | apvma.gov.au |
Excretion and Distribution Profiles
In animal studies, primarily conducted on rats and goats, fenpyroximate is largely eliminated from the body through fecal and urinary excretion.
In rats, fecal excretion is the predominant route of elimination. apvma.gov.auinchem.org Following oral administration, a significant portion of the dose is excreted in the feces, with a smaller amount eliminated in the urine. inchem.org Studies with radiolabelled fenpyroximate showed that 70-91% of a low dose and 75-80% of a high dose were recovered in the feces, while 9-18% of the low dose and 10-12% of the high dose were found in the urine within 168 hours. inchem.org Biliary excretion is a major contributor to the fecal elimination of absorbed fenpyroximate. inchem.orgnih.gov In rats with bile duct cannulae, 47% to 51% of an oral dose was excreted in the bile within 48 hours. nih.gov
Similarly, in lactating goats, feces and urine are significant routes of elimination for fenpyroximate. fao.org In one study, 32% of a pyrazole-labeled dose and 45% of a benzyl-labeled dose were excreted in the feces, while 32% of the pyrazole label and 12% of the benzyl label were recovered in the urine. fao.org A very small percentage, less than 0.2%, of the administered dose was excreted in the milk. fao.org
Dermal absorption of fenpyroximate appears to be minimal, with subsequent excretion occurring via the biliary-fecal and urinary routes. inchem.orgnih.gov
Table 2: Excretion of Fenpyroximate in Different Species
| Species | Primary Excretion Route | Secondary Excretion Route | Reference |
| Rat | Feces | Urine | apvma.gov.auinchem.org |
| Goat | Feces and Urine | Milk (minor) | fao.org |
Following administration, fenpyroximate is distributed to various tissues, but it does not tend to bioaccumulate significantly, with residual levels being low after several days. inchem.org
In rats, the highest residue levels have been observed in the liver, kidneys, and fat within the first 24 hours after dosing. apvma.gov.au After seven days, residues in the fat were still measurable, while levels in the liver, kidneys, and muscle were either undetectable or much lower. apvma.gov.au This suggests that the depletion of residues is slowest in fat. apvma.gov.au
In lactating goats, the highest concentrations of radioactivity were found in the liver and kidneys. fao.org The residue profile varied by matrix. Fenpyroximate itself was a major residue in milk (26% of total radioactive residue - TRR) and fat (36% TRR). fao.org The metabolite Fen-OH was a major residue in milk (27% TRR), muscle (74% TRR), and fat (35% TRR). fao.org Other significant metabolites included N-desmethyl M-3 in the liver (20% TRR) and kidney (26% TRR), and M-3 in muscle (33% TRR), fat (14% TRR), liver (59% TRR), and kidney (47% TRR). fao.org
Table 3: Tissue Residue Profile of Fenpyroximate and its Metabolites in Lactating Goats (% of Total Radioactive Residue)
| Tissue | Fenpyroximate | Fen-OH | N-desmethyl M-3 | M-3 | Reference |
| Milk | 26% | 27% | - | - | fao.org |
| Muscle | - | 74% | - | 33% | fao.org |
| Fat | 36% | 35% | - | 14% | fao.org |
| Liver | - | 5% | 20% | 59% | fao.org |
| Kidney | - | 3% | 26% | 47% | fao.org |
Excretion Routes
Species-Specific Detoxification Mechanisms
The selective toxicity of fenpyroximate between target pests (mites) and non-target organisms (mammals) is attributed to differences in their detoxification metabolism. researchgate.net
In mammals, such as rats, the primary detoxification pathway involves the hydrolysis of the ester group of fenpyroximate. researchgate.net This process is a key step, as the resulting metabolites completely lose their inhibitory activity on the mitochondrial enzyme NADH-ubiquinone oxidoreductase, the target site of fenpyroximate. researchgate.net This hydrolysis is thought to occur principally through a two-step process: initial hydroxylation of the tert-butyl group to form an intermediate metabolite (metabolite A), followed by a rapid, non-enzymatic intramolecular transesterification to another intermediate (metabolite B). researchgate.net Metabolite B is then hydrolyzed much more rapidly by carboxyesterase than the parent fenpyroximate. researchgate.net This hydroxylation step has been observed in the liver of various species, including rats, mice, rabbits, monkeys, carp, and quail. researchgate.net
In contrast, in the two-spotted spider mite (Tetranychus urticae), a target pest, neither the direct hydrolysis of the tert-butyl ester nor the formation of the hydroxylated intermediate (metabolite A) was detected. researchgate.net This suggests a significantly lower capacity for this key detoxification pathway in mites, leading to the accumulation of the active parent compound and subsequent toxicity.
Furthermore, resistance to fenpyroximate in some populations of Tetranychus urticae has been linked to enhanced metabolic detoxification through the action of enzymes like cytochrome P450s. usahops.org
Metabolism and Degradation
Metabolic Pathways in Target and Non-Target Organisms
In mammals, such as rats, fenpyroximate (B127894) is metabolized through several pathways including oxidation of the tert-butyl and pyrazole-3-methyl groups, hydroxylation of the phenoxy group, N-demethylation, and hydrolysis of the ester and methyleneamino-oxy bonds. fao.orgchemicalbook.com A key metabolic step is the isomerization of the (E)-isomer to the (Z)-isomer (metabolite A). fao.org In contrast, fenpyroximate-sensitive organisms like the two-spotted spider mite show limited ability to metabolize the compound, which contributes to its acaricidal activity. researchgate.net
Enhanced Metabolic Detoxification
Glutathione (B108866) S-Transferases (GST) Activity
Photodegradation and Environmental Fate
Fenpyroximate is susceptible to photodegradation in water when exposed to sunlight, with a relatively short half-life. apvma.gov.aufao.org The primary photodegradation product is the (Z)-isomer. apvma.gov.au In soil, fenpyroximate degradation occurs through microbial action, with half-lives ranging from approximately 30 to 40 days under aerobic conditions. apvma.gov.au Degradation pathways in soil include hydrolysis, isomerization, N-demethylation, and oxidation. chemicalbook.com Due to its high sorption potential, fenpyroximate is considered to have low mobility in soil and is not expected to significantly leach into groundwater. regulations.govfederalregister.gov
| Environment | Process | Half-life | Major Products | Source |
|---|---|---|---|---|
| Water (Sunlight) | Photolysis | 2.6 days | (Z)-isomer | apvma.gov.au |
| Water (Xenon Lamp) | Photolysis | 1.5 hours | (Z)-isomer | fao.org |
| Soil (Aerobic) | Microbial Degradation | 28-41 days | (Z)-isomer, M-3, M-8, M-11 | regulations.govregulations.gov |
Toxicological Profile
Mammalian Toxicology
Fenpyroximate (B127894) is an acaricide and insecticide that has been the subject of numerous toxicological studies to determine its effects on mammals. researchgate.netontosight.ai These studies reveal a range of effects from acute to chronic exposure, impacting various physiological and biochemical parameters.
Acute and Subchronic Systemic Effects
Acute and subchronic exposure to Fenpyroximate has been shown to induce a variety of systemic effects in mammals. researchgate.netfederalregister.govscbt.com In laboratory animals, technical grade fenpyroximate demonstrated high acute toxicity when administered orally. publications.gc.ca Dermal exposure resulted in low acute toxicity, while inhalation exposure showed moderate acute toxicity. publications.gc.ca Repeated oral dosing in several species has consistently led to decreases in body weight, body weight gain, and food consumption as primary effects. publications.gc.ca
Studies have identified several organs affected by Fenpyroximate exposure. In rats and mice, repeated oral dosing led to alterations in clinical chemistry and hematology, as well as effects on the liver, kidneys, and adrenals, including changes in organ weight and histopathology. publications.gc.ca Specifically, liver effects in rats have included minimal hepatocytic hypertrophy. fao.org In dogs, studies have revealed effects such as emesis, excessive salivation, and altered thyroid weights. publications.gc.ca Bradycardia was also observed in dogs. federalregister.govpublications.gc.ca Furthermore, histopathological examinations in fish have pointed to the liver and gills as major target organs. researchgate.net In a 21-day dermal toxicity study in rats, effects included increased liver weights and hepatocellular necrosis in females. govinfo.gov
Fenpyroximate exposure has been demonstrated to induce oxidative stress in various organs. researchgate.netfederalregister.govnih.gov Research on Wistar rats showed that subchronic exposure enhanced lipid peroxidation and protein oxidation in cardiac, pulmonary, and splenic tissues. researchgate.net It also modulated the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) peroxidase (GPx), and glutathione S-transferase (GST). researchgate.netnih.gov Studies in rat brains indicated that Fenpyroximate significantly increased lipid peroxidation and protein oxidation, and disturbed the activities of antioxidant enzymes. nih.gov The mechanism of oxidative damage is thought to be linked to the disruption of the mitochondrial respiratory chain. nel.edu In human cell lines, the production of reactive oxygen species (ROS) was observed to increase in the presence of Fenpyroximate. researchgate.netnih.gov
Table 1: Effects of Fenpyroximate on Oxidative Stress Markers in Wistar Rat Tissues
| Tissue | Effect | Biomarker Change |
|---|---|---|
| Heart | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |
| Lung | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |
| Spleen | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |
| Brain | Enhanced Lipid Peroxidation and Protein Oxidation | Increased |
| Multiple Organs | Antioxidant Enzyme Activity Modulation | Varied changes in SOD, CAT, GPx, GST |
Subchronic exposure to Fenpyroximate has been found to disrupt lipid profiles in Wistar rats. researchgate.net Studies have shown that it can lead to an elevation in total cholesterol (T-CHOL), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) concentrations. researchgate.net Concurrently, a decrease in high-density lipoprotein cholesterol (HDL-C) has been observed. researchgate.net These disruptions in lipid metabolism are a significant toxicological finding. researchgate.netjpub.org Dyslipidemia, characterized by such changes, is a known risk factor for various health issues. ejgm.co.ukmdpi.com
Table 2: Fenpyroximate-Induced Changes in Lipid Profile of Wistar Rats
| Lipid Parameter | Change Observed |
|---|---|
| Total Cholesterol (T-CHOL) | Increased |
| Triglycerides (TG) | Increased |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Increased |
| High-Density Lipoprotein Cholesterol (HDL-C) | Decreased |
A consistent finding across multiple studies and species is the impact of Fenpyroximate on food consumption and body weight. scbt.com Repeated short- and long-term oral dosing in mice, rats, and dogs consistently resulted in decreased food consumption and subsequent reductions in body weight and body weight gain. publications.gc.caregulations.gov In some cases, these effects were the most sensitive endpoints observed. publications.gc.ca For instance, in a 13-week study in rats, decreased body weight and reduced feed consumption were key findings. fao.org Similarly, studies in dogs also noted decreased body weight and food consumption. federalregister.govpublications.gc.ca
Lipid Profile Disruption
Genotoxicity and DNA Damage
The genotoxic potential of Fenpyroximate has been investigated in various studies. While some assessments have concluded that Fenpyroximate is unlikely to be genotoxic, other research indicates it can induce DNA damage. fao.orgapvma.gov.au Studies using the comet assay on Wistar rat tissues, including the brain, showed that Fenpyroximate induced dose-dependent DNA damage. researchgate.netnih.gov This genotoxic activity is thought to occur through an indirect pathway involving oxidative stress. researchgate.net Research on human cell lines, such as the SH-SY5Y neuroblastoma and Jurkat T-cell leukemia lines, also demonstrated that Fenpyroximate could induce DNA damage, likely through a mechanism involving oxidative stress. researchgate.netnih.gov However, a micronucleus test in one study did not show the formation of micronuclei, though cytotoxicity to bone marrow cells was observed. researchgate.net
In Vitro and In Vivo Assessments
A range of studies has been conducted to determine the genotoxic potential of Fenpyroximate. In vitro assessments included reverse mutation assays using Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537, TA1538) and Escherichia coli (strain WP2 uvrA), with and without metabolic activation (S9). inchem.org These tests yielded negative results. inchem.org Additionally, a mutation assay in Chinese hamster V79 lung cells at the hprt locus was negative. inchem.org
Table 1: Summary of In Vitro and In Vivo Genotoxicity Test Results for Fenpyroximate
| End-point | Test System | Concentration or Dose | Purity (%) | Results |
|---|---|---|---|---|
| In Vitro | ||||
| Reverse mutation | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 (± S9), E. coli WP2 uvrA (± S9) | 0-5000 µg/plate (DMSO) | 97.3 | Negative inchem.org |
| Mutation | Chinese hamster V79 lung cells hprt locus (± S9) | 0-330 µg/ml (acetone) | 97.3 | Negative inchem.org |
| Chromosomal Aberration | Human lymphocytes | Not Specified | Not Specified | Not Specified inchem.org |
| DNA damage/repair | REC assay | 10-500 μg/disk ± S9 activation | Not Specified | Negative regulations.gov |
| Unscheduled DNA Synthesis | Not Specified | Not Specified | Not Specified | Not Specified inchem.org |
| Genotoxicity (γH2AX test) | Human SH-SY5Y neuroblastoma cells | Nanomolar range | Not Specified | Positive nih.gov |
| Genotoxicity (γH2AX test) | Human Jurkat T-cell leukemia cells | Not Specified | Not Specified | Positive nih.gov |
| In Vivo | ||||
| Micronucleus formation | Bone marrow erythrocytes | Not Specified | Not Specified | Negative inchem.orgregulations.gov |
Comet Assay Findings
The comet assay, a sensitive method for detecting DNA damage in individual cells, has been employed to evaluate the genotoxicity of Fenpyroximate. mdpi.com Studies on Wistar rats exposed to Fenpyroximate showed a dose-dependent increase in DNA damage in brain tissue. researchgate.netnih.gov Similar findings were observed in human neuroblastoma (SH-SY5Y) cells, where Fenpyroximate induced DNA damage. nih.gov These results suggest that Fenpyroximate can cause DNA strand breaks under certain experimental conditions. researchgate.netnih.gov
Micronucleus Test Results
The micronucleus test, which assesses chromosomal damage, has been conducted as part of the genotoxicity evaluation of Fenpyroximate. In vivo studies using bone marrow erythrocytes in mice have consistently yielded negative results, indicating that Fenpyroximate does not induce micronuclei formation. inchem.orgregulations.govresearchgate.net This suggests that under the conditions of these tests, Fenpyroximate is not clastogenic (does not cause chromosome breaks) or aneugenic (does not cause chromosome loss). inchem.org
Potential Indirect Genotoxicity via Oxidative Stress
Research suggests that the genotoxic effects observed with Fenpyroximate may occur through an indirect mechanism involving oxidative stress. nih.govresearchgate.net Studies have shown that Fenpyroximate can lead to an increased production of reactive oxygen species (ROS) in human cell lines. nih.gov This oxidative stress can, in turn, cause damage to DNA. nih.govnih.gov For instance, in cultured human colon carcinoma cells (HCT116), Fenpyroximate was found to enhance ROS generation and lipid peroxidation, which was associated with DNA damage. nih.gov Pre-treatment with an antioxidant, N-acetylcysteine (NAC), significantly protected the cells from DNA damage induced by Fenpyroximate, further supporting the role of oxidative stress in its genotoxic mechanism. nih.gov
Immunotoxicity
The potential for Fenpyroximate to adversely affect the immune system has been investigated in animal studies. In a 28-day immunotoxicity study in rats, dietary administration of Fenpyroximate did not result in any evidence of immunotoxicity. fao.org Similarly, other reports have indicated that effects in rat immunotoxicity studies were limited to decreased body-weight gain, suggesting that Fenpyroximate does not directly target the immune system. federalregister.govfederalregister.gov Based on the available data from studies, it has been concluded that Fenpyroximate is not immunotoxic. fao.orggovinfo.govfederalregister.gov
Neurotoxicity
The neurotoxic potential of Fenpyroximate has been evaluated through various studies.
Specific Effects on the Nervous System
Acute and subchronic neurotoxicity studies in rats have shown no evidence that Fenpyroximate specifically targets the nervous system. federalregister.govfederalregister.gov In an acute neurotoxicity study, signs such as decreased motor activity were observed, but these occurred alongside other systemic effects like reduced body weight and food consumption, and in the absence of any neuropathological changes. regulations.govfederalregister.govfederalregister.gov A delayed acute neurotoxicity study in hens also reported no neurotoxic or other adverse effects. inchem.orgfederalregister.govfederalregister.gov
A 90-day neurotoxicity study in rats found no specific neurotoxic effects. fao.org Similarly, a subchronic neurotoxicity study in rats did not indicate any effects specific to the nervous system; the primary findings were related to deficits in body weight and food consumption. federalregister.govfederalregister.gov However, some research has indicated that Fenpyroximate exposure in rats can lead to a significant decrease in acetylcholinesterase activity and histopathological changes in brain tissue. nih.gov
Table 2: Summary of Neurotoxicity Study Findings for Fenpyroximate
| Study Type | Test System | Key Findings |
|---|---|---|
| Acute Neurotoxicity | Rat | Decreased motor activity, reduced auditory startle response in females, mild dehydration in males, decreased body weight and food consumption. No neuropathology. regulations.govfao.orgfederalregister.govfederalregister.gov |
| Delayed Acute Neurotoxicity | Hen | No abnormal neurological signs or treatment-related lesions in the nervous system. inchem.orgfederalregister.govfederalregister.gov |
| 90-Day Neurotoxicity | Rat | Increased incidence of chromorhinorrhea and dehydration at higher doses. No specific neurotoxicity. fao.org |
| Subchronic Neurotoxicity | Rat | Deficits in body weight and food consumption. No neurotoxicity-specific effects. federalregister.govfederalregister.gov |
| 28-Day Exposure | Rat | Histopathological modifications in brain tissue, significant decrease in acetylcholinesterase activity. nih.gov |
Inhibition of Acetylcholinesterase Activity
Fenpyroximate's primary mode of action is the inhibition of the mitochondrial electron transport chain at complex I. fao.orgnih.govnih.gov However, studies have also investigated its potential to inhibit acetylcholinesterase (AChE), an essential enzyme for the proper functioning of the nervous system by breaking down the neurotransmitter acetylcholine (B1216132). opcw.org
Research on Wistar rats exposed to Fenpyroximate for 28 consecutive days demonstrated a significant decrease in acetylcholinesterase activity in the brain tissue. nih.gov This inhibition of AChE can lead to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors. opcw.org The consequences of such overstimulation can be severe, potentially leading to a range of neurological effects. opcw.org
Neuroblastoma Cell Studies
To further understand the neurotoxic effects of Fenpyroximate at a cellular level, studies have been conducted on human neuroblastoma cells (SH-SY5Y). nih.gov These studies confirmed the dose-dependent cytotoxic effects of Fenpyroximate, leading to cell death. nih.gov
Key findings from these in-vitro studies include:
Oxidative Stress: Fenpyroximate was found to induce the overproduction of intracellular reactive oxygen species (ROS) and increase lipid peroxidation, indicating significant oxidative stress. nih.gov
Mitochondrial Dysfunction: The compound caused a loss of mitochondrial membrane potential, which is consistent with its known inhibitory effect on mitochondrial complex I. nih.gov
DNA Damage: Significant, dose-dependent DNA damage in SH-SY5Y cells was observed following exposure to Fenpyroximate. nih.gov
Apoptosis: Fenpyroximate was shown to enhance the percentage of apoptotic cells in a concentration-dependent manner, a process of programmed cell death. nih.gov This was further supported by the finding that a general caspase inhibitor could significantly reduce Fenpyroximate-induced cell mortality, and that Fenpyroximate increased the activity of caspase-3, a key executioner caspase in apoptosis. nih.gov
Table 1: Effects of Fenpyroximate on Neuroblastoma Cells (SH-SY5Y)
| Endpoint | Observation | Reference |
|---|---|---|
| Cell Viability | Decreased in a dose- and time-dependent manner | nih.govmedsci.org |
| Oxidative Stress | Increased intracellular ROS and lipid peroxidation | nih.gov |
| Mitochondrial Function | Loss of mitochondrial membrane potential | nih.gov |
| Genotoxicity | Induced DNA damage | nih.gov |
| Apoptosis | Increased percentage of apoptotic cells, increased caspase-3 activity | nih.gov |
Reproductive and Developmental Toxicity
The potential for Fenpyroximate to affect reproduction and development has been a key area of toxicological investigation.
Effects on Fertility and Reproductive Parameters
In a two-generation reproductive toxicity study in rats, Fenpyroximate did not show any adverse effects on fertility or reproductive parameters. federalregister.govapvma.gov.auregulations.gov The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity in rats was established in these studies. fao.org However, some studies on other organisms, such as the predatory mite Amblyseius swirskii, have shown that Fenpyroximate can negatively impact fecundity, with the number of eggs laid decreasing as the concentration of the chemical increases. nih.govresearchgate.net
Fetal Development and Teratogenicity
Developmental toxicity studies in rats and rabbits have been conducted to assess the potential of Fenpyroximate to cause birth defects. In rats, while there was no evidence of teratogenicity, an increased incidence of skeletal variations, specifically an increase in the number of thoracic ribs, was observed in fetuses at a dose level that also caused marginal maternal toxicity. federalregister.govfao.orginchem.org This finding suggests a potential for developmental effects at high exposure levels. federalregister.gov
Maternal Toxicity
In reproductive and developmental toxicity studies, maternal toxicity has been observed at higher doses of Fenpyroximate. In rats, effects included decreased body weight and food consumption. federalregister.govapvma.gov.au Similarly, in rabbits, maternal toxicity manifested as reduced body weight gain, decreased food and water consumption, and reduced defecation. apvma.gov.auinchem.orgwho.int
Table 2: Summary of Reproductive and Developmental Toxicity Studies on Fenpyroximate
| Species | Study Type | Key Findings | Reference |
|---|---|---|---|
| Rat | Two-generation reproductive | No effect on fertility or reproductive parameters. Decreased body weight in F0 and F1 generations at high doses. | federalregister.govapvma.gov.auinchem.org |
| Rat | Developmental | No teratogenicity. Increased incidence of skeletal variations (thoracic ribs) at maternally toxic doses. | federalregister.govfao.orginchem.org |
| Rabbit | Developmental | No teratogenicity. Reduced fetal weight and increased post-implantation loss at maternally toxic doses. Slightly folded retinas observed at maternally toxic doses. | fao.orginchem.orgwho.int |
Assessment of Susceptibility in Offspring
The data on the susceptibility of offspring to Fenpyroximate exposure is mixed. In a rat prenatal developmental toxicity study, an increased incidence of extra thoracic ribs in fetuses at a dose that only marginally affected the mothers suggests a potential for increased prenatal susceptibility. federalregister.gov However, a two-generation reproductive toxicity study in rats did not indicate any increased pre- or post-natal susceptibility; toxicity in offspring (decreased lactational weight gain) occurred at the same dose level that caused maternal toxicity (decreased body weight). federalregister.gov In rabbits, no developmental effects were reported at the tested levels, suggesting no increased susceptibility in this species. federalregister.gov The concern for prenatal and postnatal toxicity is considered low due to the presence of a clear NOAEL in the rat developmental study and the lack of increased susceptibility in the two-generation rat study and the rabbit developmental study. federalregister.gov
Carcinogenicity Assessment
The carcinogenic potential of Fenpyroximate has been evaluated by several regulatory bodies. Long-term studies in rats and mice have been central to these assessments. The United States Environmental Protection Agency (EPA) has classified Fenpyroximate as “Not Likely to be Carcinogenic to Humans”. regulations.govorst.edu This classification is based on the absence of evidence of carcinogenicity in comprehensive studies conducted on both rats and mice. regulations.govfederalregister.govcroplifescience.com Genotoxicity and mutagenicity studies have also shown no genotoxic potential resulting from exposure to Fenpyroximate. federalregister.govcroplifescience.com
Table 1: Carcinogenicity Classification of Fenpyroximate by Regulatory Agencies
| Regulatory Agency | Classification | Basis of Assessment | Citation |
|---|---|---|---|
| U.S. Environmental Protection Agency (EPA) | "Not Likely to be Carcinogenic to Humans" | Lack of evidence of carcinogenicity in lifetime studies in rats and mice. | regulations.govorst.edufederalregister.gov |
Cellular and Molecular Mechanisms of Toxicity
Fenpyroximate exerts its toxic effects through various cellular and molecular pathways. As an inhibitor of the mitochondrial electron transport chain at complex I (NADH-coenzyme Q oxidoreductase), its primary mechanism disrupts cellular energy production. fao.orgresearchgate.netresearchgate.netsciencworldpublishing.org This inhibition leads to a cascade of secondary effects, including the induction of apoptosis, oxidative stress, and modulation of gene and protein activity.
Research has demonstrated that Fenpyroximate can induce apoptosis, or programmed cell death, in various cell lines. In cultured human colon carcinoma cells (HCT116), Fenpyroximate exposure led to a concentration-dependent increase in cell mortality, which was confirmed to be apoptotic through methods like AO-EB staining and Annexin V-FITC/PI double staining. researchgate.netnih.gov Similarly, studies on human neuroblastoma cells (SH-SY5Y) found that Fenpyroximate enhanced the percentage of apoptotic cells in a concentration-dependent manner. researchgate.net This apoptotic induction is often preceded by a loss of mitochondrial membrane potential, linking the cell death pathway directly to Fenpyroximate's primary mechanism of mitochondrial inhibition. researchgate.netresearchgate.net In marine flounder (Paralichthys olivaceus) gill cells (FG line), Fenpyroximate was also shown to induce cell death, with IC50 values between 800 and 1,250 nM. caymanchem.com
Table 2: Cell Lines Showing Fenpyroximate-Induced Apoptosis
| Cell Line | Cell Type | Key Findings | Citation |
|---|---|---|---|
| HCT116 | Human Colon Carcinoma | Concentration-dependent apoptosis, cell cycle arrest in G0/G1 phase, loss of mitochondrial membrane potential. | researchgate.netnih.gov |
| SH-SY5Y | Human Neuroblastoma | Increased percentage of apoptotic cells, loss of mitochondrial membrane potential. | researchgate.net |
The induction of apoptosis by Fenpyroximate is mediated through the activation of caspases, which are key proteases in the apoptotic signaling cascade. In studies using HCT116 cells, exposure to Fenpyroximate resulted in a significant increase in the activities of both caspase-9 and caspase-3. researchgate.netnih.gov Caspase-9 is an initiator caspase associated with the intrinsic (mitochondrial) pathway of apoptosis, and its activation is consistent with Fenpyroximate's known effect on mitochondria. researchgate.net Caspase-3 is a primary executioner caspase, and its activation confirms the commitment of the cell to apoptosis. researchgate.netnih.gov Similarly, in SH-SY5Y neuroblastoma cells, Fenpyroximate treatment was shown to increase caspase-3 activity, and the use of a general caspase inhibitor (Z-VAD-FMK) significantly reduced Fenpyroximate-induced cell death, further confirming the role of caspases in its cytotoxic mechanism. researchgate.net
Fenpyroximate exposure alters the expression of genes involved in apoptosis and cellular stress responses. In HCT116 cells, Fenpyroximate treatment led to an increased mRNA expression of the pro-apoptotic genes p53 and Bax, while decreasing the mRNA level of the anti-apoptotic gene bcl-2. researchgate.netnih.gov This shift in the Bax/Bcl-2 ratio favors the permeabilization of the mitochondrial outer membrane, a critical step in the intrinsic apoptotic pathway. In the context of pesticide resistance and detoxification, exposure to Fenpyroximate has been shown to modulate the expression of genes encoding detoxification enzymes, such as cytochrome P450 monooxygenases and UDP-glycosyltransferases, in organisms like the spider mite Tetranychus urticae. nih.gov
Fenpyroximate exposure induces oxidative stress, leading to significant changes in the activity of key antioxidant enzymes. In studies using flounder gill (FG) cells and in the liver and gill tissues of the flounder Paralichthys olivaceus, Fenpyroximate initially caused a rapid and significant increase in the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). researchgate.netnih.gov However, with continued exposure, the activities of these enzymes were inhibited, indicating that the antioxidant defense system was overwhelmed, leading to oxidative stress. researchgate.netnih.gov Similar modulations of antioxidant enzyme activities, including SOD, CAT, GPX, and glutathione S-transferase (GST), have been observed in the brain, cardiac, pulmonary, and splenic tissues of Wistar rats following subchronic exposure to Fenpyroximate. researchgate.nettandfonline.com In celery plants, Fenpyroximate treatment was found to weaken SOD activity significantly after five days. mdpi.com This biphasic response—initial activation followed by inhibition—is a characteristic cellular reaction to chemical-induced oxidative stress. researchgate.netnih.gov
Table 3: Effect of Fenpyroximate on Antioxidant Enzyme Activity in Flounder Gill (FG) Cells
| Enzyme | Initial Response (Short Exposure) | Later Response (Continued Exposure) | Implication | Citation |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Significant Increase | Inhibition | Oxidative Stress | researchgate.netnih.gov |
| Catalase (CAT) | Significant Increase | Inhibition | Oxidative Stress | researchgate.netnih.gov |
Fenpyroximate interacts with the cytochrome P450 (CYP450) system, a family of enzymes crucial for the metabolism of xenobiotics. In the liver and gills of the flounder, analysis of ethoxyresorufin-O-deethylase (EROD) activity, which is dependent on the CYP1A1 isoform, indicated that the liver has a much higher detoxification capacity than the gills. nih.gov In studies using P450s from the mosquito Anopheles gambiae that are associated with pyrethroid resistance (such as CYP6M2 and CYP6P3), Fenpyroximate was found to be susceptible to metabolism by these enzymes. researchgate.net The turnover of Fenpyroximate by these P450s was highly dependent on the presence of cytochrome b5, suggesting this protein plays a significant role in its metabolism. researchgate.net The modulation of CYP450 activity is a key component of detoxification and can be a mechanism of resistance to Fenpyroximate in certain organisms. researchgate.net
Environmental Fate and Ecotoxicology
Environmental Degradation Pathways
The transformation and breakdown of Fenpyroximate (B127894) in the environment are governed by several key chemical and biological processes. These pathways determine the persistence and potential exposure of the compound and its byproducts in ecosystems.
Hydrolysis
Fenpyroximate demonstrates relative stability in aqueous environments across a range of pH levels. The primary hydrolytic degradation pathway involves the cleavage of the tert-butyl ester group to form the corresponding carboxylic acid. apvma.gov.au Laboratory studies indicate that the rate of hydrolysis is slow. At a temperature of 25°C, the half-life of fenpyroximate has been calculated to be approximately 65.7 days at a neutral pH of 7. apvma.gov.au Other studies have reported even slower hydrolysis rates, with half-lives ranging from 180 to 226 days in buffer solutions with pH values between 5 and 9. regulations.govfao.org
Table 1: Hydrolysis Half-life of Fenpyroximate
| pH | Temperature (°C) | Half-life (Days) | Reference |
|---|---|---|---|
| 5 | 25 | 180 | fao.org |
| 7 | 25 | 65.7 - 226 | apvma.gov.aufao.org |
| 9 | 25 | 221 | fao.org |
Photolysis in Aquatic Solutions
In contrast to its stability against hydrolysis, Fenpyroximate undergoes rapid degradation when exposed to light in aquatic solutions. This process, known as photolysis, is a significant pathway for its dissipation in sunlit surface waters. apvma.gov.au
Under artificial sunlight from a xenon lamp, the photolytic half-life of Fenpyroximate is extremely short, measured at approximately 1.5 to 3.1 hours. regulations.govfao.org In natural sunlight, the half-life is about 2.6 days. apvma.gov.au The primary initial step in the photolytic process is the rapid photoisomerization of the (E)-isomer of Fenpyroximate to its (Z)-isomer (cis isomer), designated as metabolite M-1. apvma.gov.auregulations.gov This is followed by further degradation, which includes the cleavage of the oxime-ether bond. apvma.gov.aunih.gov The (Z)-isomer itself is also subject to photolysis, with a reported half-life of 12 hours. regulations.gov The predominant photoproduct resulting from the degradation of both Fenpyroximate and its (Z)-isomer is M-11. regulations.gov
Table 2: Photodegradation Half-life of Fenpyroximate in Water
| Light Source | Half-life | Reference |
|---|---|---|
| Xenon Lamp | 1.5 - 3.1 hours | regulations.govfao.org |
| Natural Daylight | 2.6 days | apvma.gov.au |
Environmental Transformation Products and Metabolites
The degradation of Fenpyroximate in the environment leads to the formation of numerous transformation products and metabolites through various processes including hydrolysis, isomerization, and cleavage of chemical bonds. regulations.govjst.go.jp
The major transformation products identified in environmental fate studies include its geometric isomer, the (Z)-isomer (M-1), and its carboxylic acid derivative (M-3), which results from the hydrolysis of the ester group. regulations.gov Other significant metabolites are formed through the cleavage of the molecule, resulting in products such as M-6, M-8, M-11, and M-16. regulations.govnih.gov Specifically, M-8 is a major degradate found in the water phase during aerobic and anaerobic aquatic metabolism studies. epa.gov M-11 has been identified as a major photoproduct. regulations.gov
The broader degradation pathway of Fenpyroximate is complex, involving multiple reactions such as the oxidation of the tert-butyl and pyrazole-3-methyl groups, hydroxylation of the phenoxy moiety, N-demethylation, and eventual mineralization to carbon dioxide. fao.orgjst.go.jp
Environmental Distribution and Persistence
The distribution and longevity of Fenpyroximate in the environment are heavily influenced by its physical and chemical properties, particularly its low water solubility and its tendency to bind to soil and sediment. apvma.gov.au
Soil Binding and Degradation
Fenpyroximate exhibits strong binding affinity to soil particles. apvma.gov.au This characteristic, along with its low water solubility, limits its mobility in the soil column, and consequently, it is not expected to leach into groundwater. publications.gc.caherts.ac.uk
Degradation in the soil environment occurs at a moderate rate, primarily driven by microbial activity. apvma.gov.auregulations.gov Under aerobic laboratory conditions, the half-life (DT50) of Fenpyroximate in soil generally ranges from 23 to 41 days. regulations.gov Specific studies have reported half-lives of 30 to 40 days, with values of 26.3 to 35.6 days in volcanic ash soil and 34.3 to 49.7 days in diluvial soil. apvma.gov.aujst.go.jpnih.gov The degradation process in soil involves several pathways, including hydrolysis of the ester group, isomerization, and cleavage of the oxime ether structure, ultimately leading to mineralization into carbon dioxide. jst.go.jp Key degradation products identified in soil include the carboxylic acid metabolite (M-3), 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (M-8), and 1,3-dimethyl-5-phenoxypyrazole-4-carbonitrile (M-11). jst.go.jp
Table 3: Degradation Half-life (DT50) of Fenpyroximate in Soil
| Soil Type | Half-life (Days) | Condition | Reference |
|---|---|---|---|
| Various Agricultural Soils | 23 - 41 | Aerobic | regulations.gov |
| Volcanic Ash Soil | 26.3 - 35.6 | Laboratory, 25°C | jst.go.jp |
| Diluvial Soil | 34.3 - 49.7 | Laboratory, 25°C | jst.go.jp |
Dissipation in Water and Sediment
When Fenpyroximate enters an aquatic system, it dissipates rapidly from the water column. apvma.gov.au This is primarily due to its strong tendency to adsorb to suspended particles and bottom sediment. apvma.gov.auepa.gov The half-life of Fenpyroximate in the water phase of aerobic aquatic systems is very short, estimated to be between 0.3 and 1.8 days. apvma.gov.au
Once partitioned to the sediment, Fenpyroximate continues to degrade. It is considered to be of low persistence in the sediment phase, with a reported half-life (DT50) of 19 to 26 days under aerobic conditions. apvma.gov.au Microbial breakdown is a key factor in its degradation in both water and sediment. publications.gc.ca
Potential for Leaching to Groundwater
Based on its physicochemical properties, fenpyroximate is generally not expected to leach into groundwater. herts.ac.uk It possesses low aqueous solubility and tends to bind strongly to soil particles. apvma.gov.au Laboratory studies have shown that fenpyroximate and its metabolites exhibit strong adsorption to soils. apvma.gov.au The soil organic carbon-water (B12546825) partitioning coefficient (Koc) values for fenpyroximate are high, ranging from 7,550 to 58,300 L/kgOC, indicating it is slightly to hardly mobile in soil. regulations.gov The potential for leaching is considered low as the compound is likely to be retained in the upper soil layers. regulations.gov However, under certain environmental conditions, its moderate persistence in soil could present some potential for movement. govinfo.gov While direct leaching is unlikely to be a primary route of contamination, fenpyroximate may be transported to surface water bodies through runoff of soil particles to which it is adsorbed. regulations.gov
Bioaccumulation Potential
Fenpyroximate exhibits a high potential for bioconcentration in aquatic organisms. nih.gov Studies have demonstrated that fish exposed to fenpyroximate can experience rapid uptake of the compound. apvma.gov.au The bioconcentration factor (BCF) has been reported to be in excess of 1,000, which is significantly higher than the benchmark of 100 for a high classification under US EPA guidelines. apvma.gov.au This high BCF indicates a potential hazard to aquatic species. apvma.gov.au Despite this, some studies in rats have shown no evidence of bioaccumulation, with the compound being metabolized and excreted. inchem.org However, the high lipophilicity of fenpyroximate suggests a tendency to accumulate in fatty tissues, and it is not likely to accumulate to a significant level in animal tissue. regulations.govpublications.gc.ca
Ecotoxicity to Non-Target Organisms
Aquatic Organisms
Fenpyroximate is classified as highly toxic to aquatic organisms. apvma.gov.aupublications.gc.ca Drift and runoff from treated areas can pose a hazard to aquatic life in adjacent water bodies. nih.gov
The acute toxicity of fenpyroximate to fish and aquatic invertebrates is very high. apvma.gov.au For instance, the 96-hour median lethal concentration (LC50) for rainbow trout, one of the most sensitive fish species tested, was determined to be 1.05 µg/L for the technical grade active constituent. apvma.gov.au For the aquatic invertebrate Daphnia magna, the 48-hour median effective concentration (EC50) for immobilization was 3.3 µg/L. apvma.gov.au Formulated products containing fenpyroximate, while less toxic than the pure active ingredient, are still considered highly toxic to these species. apvma.gov.au
Chronic toxicity studies have also been conducted. A 21-day study on rainbow trout showed a chronic LC50 that was approximately one-third of the 96-hour LC50. apvma.gov.au In a study with the marine flounder Paralichthys olivaceus, the 48-hour and 96-hour LC50 values were 28.84 nM and 11.74 nM, respectively, confirming its high toxicity. nih.gov
Table 1: Acute Toxicity of Fenpyroximate to Aquatic Organisms
| Species | Endpoint | Concentration | Exposure Time | Reference |
|---|---|---|---|---|
| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 1.05 µg/L | 96 hours | apvma.gov.au |
| Daphnia magna | EC50 (Immobilization) | 3.3 µg/L | 48 hours | apvma.gov.au |
| Flounder (Paralichthys olivaceus) | LC50 | 28.84 nM | 48 hours | nih.gov |
Histopathological examinations of flounder exposed to fenpyroximate revealed that the liver and gills are the primary target organs. researchgate.netresearchgate.net Damage to the gill tissues, in particular, is thought to be a significant contributor to the high mortality observed in exposed fish. nih.govresearchgate.net
Studies on the detoxification mechanisms in aquatic species have shown that the liver has a greater capacity for detoxification than the gills. nih.govresearchgate.net In flounder exposed to fenpyroximate, the activities of key detoxification enzymes, such as glutathione (B108866) S-transferase (GST) and cytochrome P4501A1 (CYP1A1)-dependent ethoxyresorufin-O-deethylase (EROD), were analyzed. nih.govresearchgate.net The higher detoxification capacity of the liver contributes to its greater tolerance to fenpyroximate toxicity compared to the gills. nih.govresearchgate.net Exposure to fenpyroximate can initially cause a rapid and significant increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). researchgate.netresearchgate.net However, continued exposure leads to the inhibition of these enzyme activities, suggesting the induction of oxidative stress. nih.govresearchgate.net
Histopathological Observations
Terrestrial Organisms
The introduction of Fenpyroximate into the terrestrial environment necessitates a thorough evaluation of its potential impact on a wide range of non-target organisms. Research indicates that while certain species exhibit low sensitivity, others, particularly invertebrates, can be significantly affected.
Avian Species
The ecotoxicological profile of Fenpyroximate suggests a low to negligible toxicity to avian species. apvma.gov.au Birds exposed to field concentrations of the compound through direct contact or ingestion are considered unlikely to suffer adverse effects, as typical application rates are substantially below the exposure levels required to induce toxicity. apvma.gov.au Formal toxicological assessments, such as the 8-day avian dietary LC50 test, have been conducted to establish this low-risk profile. fao.org
Table 1: Avian Toxicity Data for Fenpyroximate
| Species | Test Type | Endpoint | Value | Interpretation | Source |
|---|---|---|---|---|---|
| Bobwhite Quail | 8-Day Dietary | LC50 | >5000 ppm | Practically non-toxic | fao.org |
| Mallard Duck | 8-Day Dietary | LC50 | >5000 ppm | Practically non-toxic | fao.org |
Pollinators (e.g., Honeybees, Wild Bees)
The impact of Fenpyroximate on pollinators, such as honeybees (Apis mellifera), presents a multifaceted picture. Some studies indicate that at maximum labeled application rates, Fenpyroximate does not adversely affect honeybees, with no significant differences observed in hive vitality or foraging frequency compared to unexposed hives. apvma.gov.au Laboratory studies have determined a 24-hour oral lethal concentration (LC50) for A. mellifera to be 2.29 ppm, suggesting a relatively low acute toxicity. scielo.br
However, other research points to potential risks. Chronic exposure to Fenpyroximate has been shown to significantly decrease honeybee survival. researchgate.net Furthermore, its toxicity can be amplified through synergistic interactions with other agrochemicals. For instance, when honeybees are co-exposed to the fungicide prochloraz, the acute toxicity of Fenpyroximate increases. frontiersin.org While Fenpyroximate is considered to have very low toxicity to Hymenoptera species like bees, some sources suggest further research is needed to fully understand its effects. umass.eduepa.gov
Table 2: Toxicity of Fenpyroximate to Honeybees (Apis mellifera)
| Exposure Type | Endpoint | Value | Observation | Source |
|---|---|---|---|---|
| Acute Oral (24 hr) | LC50 | 2.29 ppm | Relatively low toxicity | scielo.br |
| Acute Oral (48 hr) | LD50 | < 11 µ g/bee | Moderately toxic | umass.edu |
| Chronic Exposure | Survival | - | Significantly decreased | researchgate.net |
Soil Invertebrates (e.g., Earthworms) and Soil Biodiversity
Fenpyroximate exhibits moderate to high toxicity to soil invertebrates like earthworms. apvma.gov.au For the epigeic earthworm Eisenia fetida, laboratory studies in artificial soil according to OECD guidelines established a 14-day LC50 of 180 mg/kg dry soil and a No-Effect Concentration (NOEC) of 32 mg/kg dry soil. apvma.gov.au Another study reported a 14-day LC50 for E. fetida of 75.52 mg/kg in artificial soil. nih.gov A separate evaluation cited a 14-day LC50 of 69.3 mg/kg. fao.org Despite this toxicity, the predicted environmental concentration resulting from maximum application rates incorporated into the top 5 cm of soil (calculated at 0.35 mg/kg) is well below the established LC50 values, suggesting a lower risk under field conditions. apvma.gov.au Studies on the joint toxicity of Fenpyroximate and heavy metals like Cadmium have shown that the combined presence can result in greater toxicity to earthworms than either substance alone, with the native species Aporrectodea jassyensis showing greater sensitivity than E. fetida. nih.gov
Table 3: Toxicity of Fenpyroximate to Earthworms (Eisenia fetida)
| Test Duration | Endpoint | Value (mg/kg dry soil) | Reference |
|---|---|---|---|
| 14 Days | LC50 | 180 | apvma.gov.au |
| 14 Days | NOEC | 32 | apvma.gov.au |
| 14 Days | LC50 | 75.52 | nih.gov |
Beneficial Arthropods and Predatory Mites
Fenpyroximate can have a significant impact on beneficial arthropods, particularly predatory mites, which are crucial components of Integrated Pest Management (IPM) programs. apvma.gov.aucabidigitallibrary.org While it is effective against target pest mites, it is also recognized as moderately harmful to beneficial phytoseiid mites such as Amblyseius tetranychivorus and Neoseiulus californicus. cabidigitallibrary.org The compatibility of Fenpyroximate with IPM strategies often relies on using lower application rates to mitigate the effects on these beneficial species. apvma.gov.au The U.S. Environmental Protection Agency (EPA) has noted that Fenpyroximate can be used in IPM programs to manage psyllids and mites while aiming for better survival of natural enemies like predatory mites. epa.gov
Sublethal Effects on Predators
Beyond direct mortality, sublethal concentrations of Fenpyroximate can induce significant adverse effects on the fitness and population dynamics of predatory arthropods. researchgate.net
In the predatory thrips Scolothrips longicornis, exposure to sublethal concentrations of Fenpyroximate resulted in significantly reduced longevity and fecundity. researchgate.net Similarly, for the predatory mite Amblyseius swirskii, recommended field rates prolonged developmental time and reduced lifespan, leading to a decrease in the net reproductive rate and intrinsic rate of increase. nih.govplos.org
Studies on the predatory mite Phytoseius plumifer showed that sublethal concentrations significantly affected oviposition period and longevity. researchgate.net For the predatory mite Macrolophus pygmaeus, sublethal exposure to Fenpyroximate adversely affected developmental time, fecundity, and key population parameters like the intrinsic rate of increase (r) and net reproductive rate (R₀). biotaxa.org Research on Neoseiulus womersleyi and Phytoseiulus persimilis demonstrated that exposure to Fenpyroximate reduced the net reproduction rate in a concentration-dependent manner. korea.ac.krnih.gov These findings underscore the importance of considering sublethal effects when integrating Fenpyroximate into IPM programs, as they can compromise the effectiveness of biological control agents. researchgate.net
Table 4: Sublethal Effects of Fenpyroximate on Various Predator Species
| Predator Species | Observed Sublethal Effects | Source |
|---|---|---|
| Scolothrips longicornis | Reduced longevity and fecundity | researchgate.net |
| Amblyseius swirskii | Prolonged development, reduced lifespan, reduced net reproductive rate (R₀) and intrinsic rate of increase (r) | nih.govplos.org |
| Phytoseius plumifer | Affected oviposition period and longevity | researchgate.net |
| Macrolophus pygmaeus | Affected developmental time, fecundity, reduced R₀ and r | biotaxa.org |
Environmental Risk Assessment Methodologies
The environmental risk assessment for Fenpyroximate is a structured process conducted by regulatory bodies like the U.S. EPA to evaluate potential harm to non-target organisms. regulations.gov This process involves aggregating exposures from various sources, including dietary (food and drinking water) and, if applicable, residential sources. regulations.gov For Fenpyroximate, with no residential uses, the aggregate assessment focuses on food and water. regulations.gov
The methodology relies on comparing toxicity endpoints (like LC50 or NOEC values) with Estimated Environmental Concentrations (EECs). regulations.gov The ratio of these values yields a Risk Quotient (RQ), which is used to characterize the potential risk. The assessment uses comprehensive toxicological databases and considers factors like the completeness of data and evidence of neurotoxicity or developmental effects. regulations.gov General frameworks for Environmental Risk Assessment (ERA) can include techniques such as the Leopold matrix, Hazard and Operability (HAZOP) studies, and Fault Tree Analysis (FTA) to systematically identify and evaluate potential environmental hazards. researchgate.net A crucial part of the risk assessment for agricultural applications involves the development of sensitive analytical methods, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), to determine residue levels in crops. nih.gov This data allows for the assessment of residue dissipation patterns and the establishment of pre-harvest intervals (PHI) to ensure consumer and environmental safety. nih.gov
Residue Analysis in Biological Matrices
The analysis of fenpyroximate residues in biological samples presents a significant challenge due to the complexity of the matrices, which contain numerous co-extracts that can interfere with detection. Consequently, robust extraction and clean-up procedures are imperative for accurate quantification.
A variety of analytical methods have been developed and validated for determining fenpyroximate residues in a wide range of plant-based foods. The choice of method often depends on the specific commodity and the required sensitivity.
A common and effective sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.net This approach has been successfully optimized for the extraction of fenpyroximate from fruits such as apples, citrus, and grapes. researchgate.net Studies have demonstrated its use in analyzing residues in guava, orange, and eggplant. nih.gov The QuEChERS protocol is frequently used for extracting pesticide residues from fruits and vegetables with high water content. nih.gov
Alternative extraction procedures involve the use of solvents like acetone (B3395972), followed by cleanup steps using gel permeation chromatography (GPC) and silica (B1680970) gel solid-phase extraction (SPE). fao.org For instance, a method for almonds involved extraction by blending with acetone. fao.org In other cases, extraction with ethyl acetate (B1210297) in the presence of anhydrous sodium sulfate (B86663) has been employed for grapes. fao.org
These methods have been applied to a diverse array of agricultural products, including apples, citrus fruits, grapes, hops, peppers, tomatoes, cucumbers, cantaloupe, and tree nuts. fao.org The primary analytes of interest are typically fenpyroximate and its (Z)-isomer, often designated as M-1. fao.orgepa.gov The limit of quantification (LOQ) varies by commodity and analytical technique, with reported values such as 0.005 mg/kg in apples and 0.01 mg/kg in grapes. fao.org
Table 1: Selected Analytical Methods for Fenpyroximate in Plant Commodities
| Commodity | Extraction Method | Cleanup Method | Determination Technique | LOQ (mg/kg) | Reference |
| Apples, Citrus, Grapes, Peppers, Tomato, etc. | Acetone | GPC, Silica Gel SPE | GC-NPD | 0.005 | fao.org |
| Apples | Acetone (DFG Method S19) | Gel Permeation Chromatography | LC-MS/MS | 0.005 | fao.org |
| Grapes | Ethyl Acetate | --- | LC-MS/MS | 0.01 | fao.org |
| Almond (Nutmeats & Hulls) | Acetone | --- | GC-NPD | 0.05 | fao.org |
| Orange, Guava, Eggplant | Acetonitrile (B52724) (QuEChERS) | d-SPE | UHPLC-MS/MS | 0.01 | nih.gov |
| Apple, Citrus, Grape | Acetonitrile (QuEChERS) | d-SPE | HPLC-DAD | --- | researchgate.net |
| Peanut | Acetonitrile/Water (Adapted QuEChERS) | --- | LC-MS/MS | 0.02 ppm (each analyte) | regulations.gov |
| Pomegranate | Acetonitrile/Water (Adapted QuEChERS) | --- | LC-MS/MS | 0.05 ppm (each analyte) | regulations.gov |
The analysis of fenpyroximate in animal-derived products is crucial for assessing dietary exposure and enforcing regulatory limits. The residue profile in animals is complex and varies depending on the tissue.
In metabolism studies on lactating goats, several major residues were identified across different matrices. fao.org Fenpyroximate itself was a significant residue in milk (26% of Total Radioactive Residue - TRR) and fat (36% TRR). fao.org The metabolite Fen-OH was prominent in milk (27% TRR), muscle (74% TRR), and fat (35% TRR). fao.org Other key metabolites included M-3 (in muscle, liver, kidney, and fat), N-desmethyl M-3 (in liver and kidney), and M-21 (in milk). fao.org
For regulatory purposes, the residue definition for compliance in livestock commodities is often the sum of fenpyroximate, Fen-OH, and M-3, expressed as fenpyroximate. fao.org Analytical methods have been validated to detect these compounds. A QuEChERS method has been validated for the analysis of fenpyroximate and M-3 in milk, fat, muscle, and offal. fao.org
The limits of quantification achieved depend on the analytical technique and the matrix. Using Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), the LOQ was 0.005 mg/kg in milk and 0.01 mg/kg in muscle and fat. fao.org For the analysis of liver and kidney using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the LOQ for fenpyroximate and its metabolites was 0.01 mg/kg. fao.org To ensure food safety, maximum residue levels (MRLs) have been established for pesticides in products like eggs, with some limits set as low as 0.01 mg/kg. akjournals.com
Table 2: Major Fenpyroximate Residues Identified in Lactating Goat Metabolism Study
| Matrix | Residue | Percentage of Total Radioactive Residue (% TRR) |
| Milk | Fenpyroximate | 26% |
| Fen-OH | 27% | |
| M-21 | 26-55% | |
| Muscle | Fen-OH | 74% |
| M-3 | 33% | |
| Fat | Fenpyroximate | 36% |
| Fen-OH | 35% | |
| M-3 | 14% | |
| Liver | M-3 | 59% |
| N-desmethyl M-3 | 20% | |
| Kidney | M-3 | 47% |
| N-desmethyl M-3 | 26% |
Source: fao.org
Plant Commodities
Chromatographic Techniques
Chromatography is the cornerstone of fenpyroximate residue analysis, providing the necessary separation and sensitivity for quantification in complex mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, are the most widely used techniques.
Gas chromatography, particularly with a Nitrogen-Phosphorus Detector (GC-NPD), is a well-established technique for fenpyroximate analysis. fao.orgepa.gov The DFG Method S19 is a frequently cited protocol that has been optimized for determining fenpyroximate and its metabolite M-1 in various crops. fao.orgepa.gov
The general procedure based on this method involves sample extraction with acetone, followed by cleanup using gel permeation chromatography (GPC) and silica gel solid-phase extraction. fao.org The final determination is carried out by GC-NPD. fao.org An important consideration in the GC analysis of fenpyroximate is its potential isomerization to the (Z)-isomer (M-1) at high temperatures in the GC inlet. To address this, quantification is often based on the combined peak areas or heights of both fenpyroximate and M-1, reported as "total" fenpyroximate. epa.gov This approach compensates for the interconversion between the two isomers. epa.gov
This method has been validated for numerous commodities, including apples, citrus, cotton, hops, and grapes. fao.orgepa.gov An adequate enforcement method using GC-NPD, Method S19, is available for determining fenpyroximate residues in various proposed commodities. regulations.gov The LOQ for this method in animal products was found to be 0.005 mg/kg in milk and 0.01 mg/kg in muscle and fat. fao.org
High-Performance Liquid Chromatography (HPLC) offers a powerful alternative to GC, particularly for thermally labile compounds, as it operates at lower temperatures. It is commonly used with a Diode-Array Detector (DAD) or a UV-Vis detector for the quantification of fenpyroximate. researchgate.netekb.eg
The QuEChERS method is frequently employed for sample preparation prior to HPLC analysis. researchgate.net One study utilized an optimized QuEChERS method followed by HPLC-DAD to determine the dissipation rate of fenpyroximate on apples, citrus, and grapes. researchgate.net This study found that the dissipation followed first-order kinetics with half-lives (t1/2) of 2.03, 2.42, and 1.56 days for apple, citrus, and grape fruits, respectively. researchgate.net
Another application described a method for determining fenpyroximate residues in eggplant using HPLC with a UV-Vis detector set at 254 nm. ekb.eg In a different context, for the analysis of fenpyroximate in freshwater, a method involving extraction with dichloromethane (B109758), cleanup on a silica gel column, and final analysis by HPLC with a variable wavelength detector has been documented. epa.gov
Table 3: HPLC-Based Studies on Fenpyroximate Residues
| Matrix | Sample Preparation | Detection | Key Finding | Reference |
| Apple, Citrus, Grape | QuEChERS | HPLC-DAD | Determined dissipation rates and half-lives (e.g., 2.03 days for apple). researchgate.net | researchgate.net |
| Eggplant | Not specified | HPLC-UV (254 nm) | Final residue after 21 days was 20.1% of the initial application. ekb.eg | ekb.eg |
| Freshwater | Dichloromethane Extraction, Silica Gel Cleanup | HPLC-UV | Method validated for residue detection in an aqueous matrix. epa.gov | epa.gov |
The coupling of liquid chromatography with tandem mass spectrometry, particularly UHPLC-MS/MS, is considered the state-of-the-art technique for pesticide residue analysis. nih.gov Its high sensitivity and selectivity allow for the accurate determination of residues at very low concentrations, even in complex matrices. nih.govsci-hub.se
This technique is frequently paired with a modified QuEChERS extraction protocol. nih.govresearchgate.net Analysis is typically performed using positive electrospray ionization (ESI+) in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring specific precursor-to-product ion transitions for the target analyte. nih.gov
UHPLC-MS/MS has been used to quantify fenpyroximate and its Z-isomer in a wide range of plant commodities, including citrus, apples, grapes, guava, and eggplant. nih.govfao.orgresearchgate.net For example, a method was developed and validated according to EU guidelines for eggplant, orange, and guava, establishing an LOQ of 0.01 mg/kg. nih.gov Another study on apples achieved an LOQ of 0.005 mg/kg for both fenpyroximate and its metabolite M-1. fao.org
The technique is also applied to animal matrices. An LC-MS/MS method was used to analyze residues in goat liver and kidney, achieving an LOQ of 0.01 mg/kg for fenpyroximate and several of its metabolites. fao.org Furthermore, samples from peanut and pomegranate field trials were analyzed using an LC/MS/MS method, with LOQs of 0.02 ppm and 0.05 ppm, respectively. regulations.gov
Thin-Layer Co-Chromatography (TLC-ARG)
Thin-Layer Co-Chromatography combined with Autoradiography (TLC-ARG) serves as a valuable analytical tool for the identification of Fenpyroximate and its metabolites in complex samples. In studies involving [14C]fenpyroximate applied to citrus, extracts from leaves and peel were analyzed using TLC-ARG. fao.org This technique was instrumental in identifying the (Z)-isomer of fenpyroximate as a major metabolite alongside the parent E-isomer and demethyl-fenpyroximate. fao.org The method allows for the spatial separation of radiolabeled compounds on a chromatography plate, with their locations subsequently visualized by exposure to X-ray film (autoradiography), confirming the presence and metabolic conversion of fenpyroximate to its (Z)- geometric isomer. fao.org
Sample Preparation and Cleanup Procedures
Effective sample preparation is paramount to achieving accurate and reliable quantification of Fenpyroximate, (Z)-. The process involves extracting the analyte from the sample matrix and subsequently removing interfering co-extractives through various cleanup techniques.
Extraction Methods
The choice of extraction solvent and method is highly dependent on the sample matrix. For agricultural commodities, various organic solvents are employed to efficiently extract fenpyroximate and its (Z)-isomer.
Acetone-based Extraction: A common approach for high-moisture samples involves extraction with acetone. For instance, in hops, samples are extracted with an acetone/water mixture (4:1 v/v). epa.gov This method, sometimes based on the DFG Method S19, has been optimized for various crops, including apples, citrus, grapes, and peppers. epa.govfao.org
Acetonitrile-based Extraction: Acetonitrile is widely used, particularly in the QuEChERS methodology, for extracting fenpyroximate from fruits and vegetables like citrus, guava, eggplant, and strawberries. nih.govnih.govshimadzu.com It is also effective for soil samples, often in combination with other solvents. epa.gov
Methanol-based Extraction: Methanol has been utilized for extracting fenpyroximate from various samples, including soil, where it is used in a sequential extraction process with acetone and water. fao.orgepa.gov
Dichloromethane (DCM) Extraction: For water samples, liquid-liquid extraction with dichloromethane is a documented method. epa.gov
Partitioning Techniques
Following initial extraction, liquid-liquid partitioning (LLE) is frequently employed to separate the analyte from water-soluble and other interfering components.
Dichloromethane Partitioning: After acetone/water extraction, the filtrate is often saturated with sodium chloride, and the analytes are partitioned into dichloromethane (DCM). epa.gov The DCM layer, containing the fenpyroximate, is then dried, typically with anhydrous sodium sulfate. epa.govekb.eg
Hexane/Acetonitrile Partitioning: In some methods, partitioning between n-hexane and acetonitrile is used to clean up extracts from fruits, vegetables, and tea. fao.org
Ethyl Acetate/Cyclohexane (B81311) Partitioning: This solvent system is used in conjunction with Gel Permeation Chromatography (GPC) cleanup, where the concentrated extract is reconstituted in ethyl acetate and cyclohexane before further purification. epa.gov
Column Cleanup Methods
To further purify the extract prior to analysis, various column chromatography techniques are implemented. These methods are crucial for removing matrix components that could interfere with instrumental analysis.
Silica Gel Chromatography: This is a widely used method for cleanup. Extracts are passed through a silica gel solid-phase extraction (SPE) cartridge or a manually packed column. fao.orgepa.gov For instance, after GPC, a silica gel minicolumn can be used, with the fenpyroximate eluted using a solvent mixture like 95:5 toluene:acetone or 8:2 hexane/acetone. epa.gov The silica gel is typically activated by heating to remove water before use. epa.gov
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique effective for removing large molecules like lipids and pigments from the sample extract. It has been used for cleaning up extracts from hops and other complex matrices. epa.gov The analyte is eluted from the GPC column using a solvent mixture such as 1:1 ethyl acetate:cyclohexane. epa.gov
Alumina (B75360) and C18 Cartridges: Some analytical procedures incorporate cleanup on alumina columns or C18 cartridges in combination with other column materials to achieve the desired level of purity. fao.org
QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard and widely adopted sample preparation technique for the analysis of fenpyroximate in a variety of food matrices. nih.gov
The typical QuEChERS workflow involves two main steps:
Extraction and Partitioning: The homogenized sample (e.g., citrus, guava, eggplant) is first extracted with acetonitrile. nih.govnih.gov Subsequently, extraction salts, commonly a mixture of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), and sometimes citrate (B86180) buffers, are added. nih.govlcms.cz This induces phase separation between the aqueous and organic layers, partitioning the fenpyroximate into the acetonitrile layer.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is then transferred to a tube containing d-SPE sorbents. A combination of anhydrous MgSO₄ (to remove residual water) and Primary Secondary Amine (PSA) sorbent (to remove sugars, fatty acids, and other interferences) is common. nih.govlcms.cz For pigmented samples like spinach or citrus peel, Graphitized Carbon Black (GCB) may also be included to remove pigments. nih.gov After vortexing and centrifugation, the final purified extract is ready for analysis. nih.govnih.gov
This method has been successfully applied to matrices such as citrus, apples, grapes, guava, eggplant, and strawberries, demonstrating its versatility and efficiency. nih.govshimadzu.comresearchgate.netresearchgate.net
Method Validation Parameters
Validation of analytical methods is essential to ensure their reliability for the intended purpose. For Fenpyroximate, (Z)-, methods are typically validated according to guidelines such as SANTE/11312/2021, with key parameters including linearity, accuracy (recovery), precision (repeatability), and the limit of quantification (LOQ). nih.gov
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration is confirmed by establishing a calibration curve. For fenpyroximate and its Z-isomer, excellent linearity is consistently reported, with correlation coefficients (R²) greater than 0.99 over the tested concentration ranges (e.g., 0.01–0.5 mg kg⁻¹). nih.govnih.govrsc.org
Accuracy and Precision: Accuracy is assessed through recovery studies, while precision is measured by the relative standard deviation (RSD). Samples are spiked with known concentrations of the analyte at different levels. For fenpyroximate, average recoveries are typically within the acceptable range of 70-120%, with RSDs below 20%. nih.govresearchgate.netnih.gov For example, in citrus, average recoveries for the Z-isomer were between 90% and 113% with RSDs of 1-2%. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. For fenpyroximate and its Z-isomer, the LOQ is frequently reported at 0.01 mg/kg in various matrices, including citrus, okra, and others, when using sensitive techniques like LC-MS/MS. nih.govnih.govresearchgate.netnih.gov Some methods have achieved even lower LOQs, such as 0.001 mg/kg in okra. nih.govrsc.org
The table below summarizes typical validation parameters for the analysis of Fenpyroximate, (Z)- in various matrices using the QuEChERS method coupled with UHPLC-MS/MS.
Table 1: Method Validation Parameters for Fenpyroximate and its (Z)-Isomer
| Parameter | Matrix | Fenpyroximate | (Z)-Fenpyroximate | Reference |
|---|---|---|---|---|
| Linearity (R²) | Whole Citrus Fruit & Flesh | > 0.99 | > 0.99 | nih.gov |
| LOQ (mg/kg) | Whole Citrus Fruit & Flesh | 0.01 | 0.01 | nih.gov |
| Average Recovery (%) | Whole Citrus Fruit | 104-110 | 104-113 | nih.govresearchgate.net |
| RSD (%) | Whole Citrus Fruit | 1-4 | 1-2 | nih.govresearchgate.net |
| Average Recovery (%) | Citrus Flesh | 92-109 | 90-91 | nih.govresearchgate.net |
| RSD (%) | Citrus Flesh | 1-3 | 1-2 | nih.govresearchgate.net |
| LOQ (mg/kg) | Okra | 0.001 | - | nih.govrsc.org |
| Average Recovery (%) | Okra | 84.2-98.6 | - | nih.gov |
| RSD (%) | Okra | 3.8-8.7 | - | nih.gov |
Isomer-Specific Analysis
The analysis of fenpyroximate often requires the specific detection and quantification of its geometric isomer, the (Z)-isomer, which has been identified as a major metabolite and degradate of the parent (E)-isomer. epa.govfederalregister.gov Regulatory bodies often mandate that the total residue definition for compliance purposes includes the sum of fenpyroximate and its (Z)-isomer, necessitating analytical methods capable of resolving and measuring both compounds. regulations.gov The development of stereospecific analytical methods is crucial for accurately assessing the total fenpyroximate residue in various matrices.
Research has focused on chromatographic techniques to separate and quantify the (E) and (Z) isomers. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are the predominant techniques employed for this purpose. fao.orgnih.gov
One of the challenges in the analysis is the potential for isomerization between the (E) and (Z) forms. epa.gov Analytical protocols have been developed to account for this, with some methods calculating the "total" fenpyroximate by combining the peak values for both isomers to compensate for any conversion that may occur during the analytical process. epa.goveurl-pesticides.eu
Chromatographic Separation Methods
Gas chromatography with a nitrogen-phosphorus detector (GC-NPD) has been established as a valid enforcement method for the determination of fenpyroximate and its Z-isomer. federalregister.gov The DFG Method S19, a generic multi-residue method, has been optimized for this purpose, involving extraction with acetone, followed by cleanup using gel permeation chromatography (GPC) and silica gel solid-phase extraction (SPE). epa.gov
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer robust alternatives, particularly when combined with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for the simultaneous determination of both isomers in various complex matrices like citrus fruits. nih.govnih.gov A common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis. nih.gov Reverse-phase HPLC methods have been specifically developed for the separation of the (Z,E) isomers. sielc.com
Studies comparing the instrumental response of the isomers in mass spectrometry have noted significant differences. For instance, the ion ratio between quantitation and confirmation transitions for (Z)-fenpyroximate can be substantially higher than that for the (E)-isomer, a critical factor for accurate quantification when using mass spectrometric detectors. eurl-pesticides.eu
Detailed Research Findings
Various studies have established and validated methods for the isomer-specific analysis of fenpyroximate. These methods are characterized by their specific chromatographic conditions and performance metrics.
Table 1: Gas Chromatography (GC) Method for Fenpyroximate Isomer Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Gas Chromatography - Nitrogen-Phosphorous Detector (GC-NPD) | epa.gov |
| Method Basis | DFG Method S19 (optimized) | epa.gov |
| Column | BD-1 Capillary Column | epa.gov |
| Sample Preparation | Acetone extraction | epa.gov |
| Cleanup | Gel Permeation Chromatography (GPC) followed by Silica Gel Solid Phase Extraction (SPE) | epa.gov |
| Quantification | Comparison of peak areas or heights against calibration standards | epa.gov |
Table 2: High-Performance Liquid Chromatography (HPLC/UHPLC) Methods for Fenpyroximate Isomer Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) | nih.gov |
| Column | Not specified, but part of a QuEChERS-based method | nih.gov |
| Mobile Phase | Not specified | nih.gov |
| Sample Preparation | QuEChERS | nih.gov |
| Technique | Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
Validation studies confirm the reliability of these methods for regulatory and research purposes. Key performance indicators such as recovery rates and limits of quantification (LOQ) have been established.
Table 3: Method Performance for Z-Fenpyroximate Analysis in Citrus Fruit Matrix
| Parameter | Matrix | Value | Reference |
|---|---|---|---|
| Average Recovery | Whole Fruit | 104–113% | nih.gov |
| Citrus Flesh | 90–91% | nih.gov | |
| Relative Standard Deviation (RSD) | Whole Fruit | 1–2% | nih.gov |
| Citrus Flesh | 1–2% | nih.gov |
| Limit of Quantification (LOQ) | Whole Fruit & Flesh | 0.01 mg kg⁻¹ | nih.gov |
These findings demonstrate that sensitive and specific methods are available for the distinct analysis of Fenpyroximate's (Z)-isomer, ensuring accurate residue assessment in agricultural commodities.
Conclusion
Fenpyroximate (B127894), including its (Z)-isomer, is a well-established and important acaricide in modern agriculture. Its specific mode of action as a METI provides an effective tool for managing a broad spectrum of mite pests. Understanding the chemical properties, synthesis, mechanism of action, and environmental fate of both the (E)- and (Z)-isomers is crucial for its responsible and sustainable use. Continued research into its metabolism, degradation, and the development of resistance is essential for maintaining its role in integrated pest management programs worldwide.
Structure Activity Relationships Sar and Design Principles
Influence of Molecular Structure on Biological Activity
The acaricidal efficacy of fenpyroximate (B127894) is intrinsically linked to its complex molecular architecture, which features a pyrazole (B372694) ring, a benzoic acid moiety, and a tert-butyl ester group. ontosight.ai Its primary mode of action is the potent inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase), a vital enzyme for cellular energy (ATP) production. ontosight.aibiosynth.com Disruption of this process leads to energy deprivation and subsequent death of the target pest. ontosight.aibiosynth.com
Research using photoreactive analogs of fenpyroximate has provided insight into its binding site. These studies suggest that fenpyroximate binds at the interface between the hydrophilic PSST and 49-kDa subunits of Complex I. The toxophoric pyrazole ring moiety is considered a key component in this interaction.
The specific arrangement of functional groups within the fenpyroximate molecule is critical for its ability to inhibit Complex I.
The Ester Group: The tert-butyl ester group is essential for biological activity. Metabolic detoxification, particularly through the hydrolysis of this ester to its corresponding carboxylic acid, results in a metabolite that is inactive as a Complex I inhibitor. nih.govresearchgate.net This highlights the critical role of the ester functionality in maintaining the structural integrity required for binding to the enzyme. This metabolic route is a primary mechanism of selectivity; the oxidative cleavage of the ester group is rapid in mammals, fish, and certain insects, but notably absent in mites, which contributes to fenpyroximate's specificity as an acaricide. nih.gov
The Pyrazole Ring System: The central pyrazole ring and its substituents are fundamental to the molecule's inhibitory function. Many commercially important agrochemicals incorporate a pyrazole moiety, indicating its importance as a pharmacophore. researchgate.net
The Phenoxy Group: Modifications to the phenoxy ring (referred to as phenyl C in some studies) have been shown to significantly impact acaricidal activity. Structure-activity relationship studies involving the synthesis of fenpyroximate analogs have demonstrated that the type and position of substituents on this ring can modulate the compound's efficacy. For instance, the introduction of different halogen atoms at various positions on the phenoxy ring alters the molecule's electronic and steric properties, thereby affecting its interaction with the target site.
A summary of the structure-activity relationships for key modifications on the fenpyroximate scaffold is presented below.
| Molecular Moiety | Modification | Impact on Acaricidal Activity |
|---|---|---|
| p-toluate ester | Hydrolysis to carboxylic acid | Complete loss of Complex I inhibitory activity. nih.govresearchgate.net |
| Phenoxy Ring | Substitution with 5-trifluoromethylpyridyl | Can produce compounds with good to excellent acaricidal activity. |
| Introduction of various substituents (e.g., halogens, methoxy) | Activity is sensitive to the position and nature of the substituent, affecting steric and electronic properties. | |
| Ester Group | Modification with thiazolylmethoxy or thiadiazolylmethoxy | Can produce compounds with interesting insecticidal and acaricidal activity. researchgate.net |
Conformational Isomerism and Biological Relevance
Fenpyroximate possesses a C=N double bond in its oxime ether structure, which gives rise to geometric isomerism, resulting in (E)- and (Z)-isomers. herts.ac.uk The commercially produced and most studied form of fenpyroximate is typically the (E)-isomer. nih.govekb.egbiotaxa.org
The biological relevance of this isomerism is significant, as the spatial arrangement of the atoms can drastically affect how the molecule fits into its target binding site. For fenpyroximate, the (E)-isomer is reported to have high and fast-acting acaricidal activity. made-in-china.com While the (Z)-isomer is a known and monitored component, particularly in residue analysis, the primary biological activity is attributed to the (E) configuration. nih.govresearchgate.net This difference in activity between isomers is a common phenomenon in pesticides, where one geometric isomer is often significantly more toxic to the target pest than the other. niphm.gov.in Analytical methods have been developed to successfully separate and quantify both fenpyroximate and its (Z)-isomer, which is important for regulatory purposes and understanding the complete residue profile in treated crops. nih.gov
Metabolite Structural Activity Relationships
The metabolism of fenpyroximate is a key factor in its selective toxicity and provides a clear example of structure-activity relationships in metabolites. The primary metabolic pathway that leads to detoxification involves a structural change in the ester moiety of the molecule.
Ester Hydrolysis: The most critical metabolic reaction is the hydrolysis of the tert-butyl ester group to form the corresponding carboxylic acid metabolite, (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluic acid. This structural modification results in a complete loss of inhibitory activity against mitochondrial Complex I. nih.govresearchgate.net
Hydroxylation Pathway: In rats, an alternative and principal pathway involves initial hydroxylation of the tert-butyl group, catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net This creates two intermediate metabolites:
Metabolite A: 1-hydroxymethyl-1-methylethyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate
Metabolite B: 2-hydroxy-2-methylpropyl (E)-α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate Metabolite A can be converted to Metabolite B, which is then rapidly hydrolyzed by carboxyesterase enzymes to the inactive acid metabolite. researchgate.net
The key SAR insight is that the intact tert-butyl ester is required for toxicity. Once this group is modified, either through direct hydrolysis or hydroxylation followed by hydrolysis, the resulting molecule can no longer effectively inhibit Complex I. This detoxification is efficient in mammals but not in mites, forming the biochemical basis for the compound's selective acaricidal action. nih.gov
| Compound | Structural Feature | Complex I Inhibitory Activity |
|---|---|---|
| Fenpyroximate (Parent) | Intact tert-butyl ester | Active. nih.govresearchgate.net |
| Carboxylic Acid Metabolite | Hydrolyzed ester group (-COOH) | Inactive. nih.govresearchgate.net |
| Metabolite A/B (Hydroxylated intermediates) | Hydroxylated tert-butyl group | Labile intermediates that are rapidly converted to the inactive acid. researchgate.net |
Rational Design of Novel Acaricides Based on Fenpyroximate Scaffold
The well-defined structure-activity relationships of fenpyroximate make its molecular framework an excellent starting point, or scaffold, for the rational design of new agrochemicals. researchgate.net The goal of such design is to discover novel compounds with improved efficacy, a different spectrum of activity, or the ability to overcome pest resistance.
Several strategies have been employed using the fenpyroximate scaffold:
Modification of the Phenyl Rings: Researchers have systematically replaced the phenoxy group of fenpyroximate with other cyclic structures. For example, a series of novel pyrazole oxime derivatives were synthesized by replacing this phenyl ring with a 5-trifluoromethylpyridyl moiety, with some of the resulting compounds showing excellent acaricidal activity.
Modification of the Ester Group: The ester portion of the molecule has also been a target for modification. Studies have reported the synthesis of pyrazole oximes where the ester group was replaced with thiazolylmethoxy or thiadiazolylmethoxy units, leading to new compounds with notable acaricidal and insecticidal properties. researchgate.net
Introduction of Halogenated Groups: The incorporation of halogenated pyrazole groups into lead compounds is a known strategy in pesticide design to enhance biological activity, improve physicochemical properties like solubility and stability, and potentially reduce resistance. researchgate.net
This approach, where a known active scaffold is systematically modified to explore chemical space and optimize for desired properties, is a cornerstone of modern pesticide discovery. It allows for a more targeted search for new active ingredients compared to random screening.
Integrated Pest Management Ipm Considerations and Future Research Directions
Role in Resistance Management Strategies
Fenpyroximate (B127894) plays a crucial role in strategies aimed at managing pesticide resistance. chemimpex.com Arthropods like spider mites are known to develop resistance to pesticides rapidly. epa.gov To combat this, rotating pesticides with different modes of action (MoA) is a key component of resistance management programs. epa.gov
Fenpyroximate is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 21A acaricide. ufl.eduirac-online.org Its mode of action involves inhibiting mitochondrial electron transport at Complex I (METI), which disrupts cellular respiration in target pests. usahops.orgontosight.aiplos.org This unique mechanism of action makes it a valuable tool for rotation with other acaricides that have different target sites. epa.govufl.edu By alternating or using fenpyroximate in sequence with other MoA groups, the selection pressure for resistance to any single chemical is minimized. irac-online.orgirac-online.org
In some regions and for certain crops, fenpyroximate is the only registered acaricide in its MoA group, making its role in resistance management even more critical. epa.gov However, resistance to fenpyroximate has been documented in some pest populations, such as the two-spotted spider mite, Tetranychus urticae. usahops.orgresearchgate.net Studies have shown that resistance can be linked to mutations in the target site (the PSST subunit of complex I) and enhanced metabolic detoxification by the pest. usahops.org This underscores the importance of adhering to recommended resistance management strategies to preserve the efficacy of fenpyroximate. chemimpex.comresearchgate.net
Table 1: Fenpyroximate in Resistance Management
| Feature | Description | Source(s) |
| IRAC Group | 21A | ufl.eduirac-online.org |
| Mode of Action | Mitochondrial Electron Transport Inhibitor (METI) at Complex I | usahops.orgontosight.aiplos.org |
| Strategy | Rotation with acaricides from different MoA groups | epa.govirac-online.orgirac-online.org |
| Importance | Minimizes selection pressure and delays resistance development | irac-online.orgirac-online.org |
| Challenge | Documented resistance in some Tetranychus urticae populations | usahops.orgresearchgate.net |
Compatibility with Biological Control Agents
A cornerstone of IPM is the integration of chemical controls with biological control agents. plos.orgnih.gov Fenpyroximate is considered to have a lower impact on many non-target organisms compared to some other pesticides, making it a candidate for use in IPM programs. ontosight.aigoogle.com However, its compatibility with beneficial insects and mites is a complex issue and the subject of ongoing research.
Studies have shown that fenpyroximate can have varying effects on predatory mites, which are important natural enemies of pest mites. apvma.gov.auoup.com Some research indicates that while it may be relatively safe for adult predatory mites, it can be harmful to their juvenile stages. mdpi.com For example, fenpyroximate has been reported to be toxic to the predatory mite Amblyseius swirskii, affecting its survival and reproduction. nih.govoup.com Conversely, other studies suggest that at lower, carefully managed rates, the negative effects on beneficial mites can be lessened, allowing for their use in IPM programs. apvma.gov.au
Research has also investigated the impact of fenpyroximate on other beneficial organisms. For instance, one study found that fenpyroximate significantly reduced the virulence of the entomopathogenic nematode Steinernema feltiae, suggesting it should not be applied in combination with this specific biocontrol agent. agriculturejournals.cz The compatibility of fenpyroximate with biological control agents is highly species-specific and depends on factors like application rate and timing. mdpi.combiotaxa.org
Table 2: Compatibility of Fenpyroximate with Select Biological Control Agents
| Biological Control Agent | Observed Effect | Source(s) |
| Predatory Mites (General) | Variable; can be harmful, especially to juvenile stages. Lower rates may reduce negative impacts. | apvma.gov.aumdpi.com |
| Amblyseius swirskii | Negative impact on survival and reproduction. | nih.govoup.com |
| Phytoseiulus persimilis | Fenpyroximate was found to be one of the more compatible acaricides for its release after treatment in one study. | researchgate.net |
| Typhlodromus ndibu | Harmful to immature stages and affects fertility and egg-hatching of adults. | mdpi.com |
| Steinernema feltiae (Entomopathogenic Nematode) | Significantly reduced virulence. | agriculturejournals.cz |
Research on Synergistic Effects with Other Pest Control Agents
To enhance efficacy, broaden the spectrum of controlled pests, and manage resistance, researchers are investigating the synergistic effects of fenpyroximate when combined with other pest control agents. google.com Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.
Research has also explored combinations for controlling insects beyond mites. For example, a combination of abamectin (B1664291) and fenpyroximate has been tested for its efficacy against mosquitoes, with fenpyroximate providing a relatively quick knockdown effect. google.com These studies highlight the potential for developing novel formulations and tank-mixes that leverage synergistic interactions to improve pest control outcomes. google.comekb.eg
Development of Sustainable Pest Management Approaches
Fenpyroximate is considered a component in the development of more sustainable pest management approaches. chemimpex.comgoogle.com Its selectivity, meaning it primarily targets mites while having a lower impact on many beneficial insects, is a key attribute for its inclusion in IPM programs that aim to minimize environmental disruption. chemimpex.comontosight.aigoogle.com
By providing effective control of damaging mite populations, fenpyroximate can help maintain crop health and yield, contributing to the economic sustainability of farming operations. google.com Furthermore, its role in resistance management strategies helps to prolong the utility of various chemical control options, reducing the reliance on a single, potentially more hazardous, chemical class. epa.govresearchgate.net
Emerging Research Frontiers in Fenpyroximate Studies
The scientific community continues to explore various aspects of fenpyroximate, pushing the frontiers of our understanding and its application. Emerging research is focused on several key areas.
One area of active investigation is the refinement of resistance monitoring techniques to provide more reliable and timely information for managing fenpyroximate resistance in pest populations. researchgate.net This includes studying the genetic basis of resistance to better predict and counteract its development. usahops.org
Another frontier is the exploration of novel delivery systems and formulations to enhance the efficacy and safety of fenpyroximate. google.com This includes research into formulations that could improve its compatibility with biological control agents or reduce its environmental impact.
Furthermore, there is ongoing research into the sublethal effects of fenpyroximate on non-target organisms. researchgate.netresearchgate.net Understanding these subtle impacts on the behavior, development, and reproduction of beneficial species is crucial for refining its use within IPM programs. researchgate.netresearchgate.net There is also interest in its potential applications beyond traditional agriculture, such as in the control of disease vectors like mosquitoes, sometimes in combination with other active ingredients. google.comdrugbank.comnih.gov
Finally, as agricultural systems evolve, there will be a continuing need to evaluate the performance and fit of fenpyroximate within new and developing sustainable and integrated pest management systems for a variety of crops. easletters.com
Compound List
Q & A
Q. How can researchers analytically distinguish (Z)-Fenpyroximate from its (E)-isomer in pesticide residue analysis?
Methodological Answer: Chromatographic separation using reverse-phase HPLC or UPLC with polar organic modifiers (e.g., acetonitrile/water gradients) is recommended. The (Z)- and (E)-isomers exhibit distinct retention times due to differences in spatial configuration. Validate methods using certified reference standards (e.g., (Z)-Fenpyroximate CAS 149054-53-5 ). Key parameters include resolution (>1.5), precision (RSD <5%), and recovery rates (70–120%) per ISO/IEC 17025 guidelines.
Q. What storage and stability conditions are critical for maintaining (Z)-Fenpyroximate integrity in laboratory settings?
Methodological Answer: Store (Z)-Fenpyroximate standards at 0–6°C in amber vials to prevent photodegradation . For long-term stability, prepare stock solutions in acetonitrile or methanol (avoid aqueous buffers at neutral pH) and store at -20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation kinetics, monitoring via LC-MS/MS for isomerization or hydrolysis byproducts .
Q. What safety protocols are essential when handling (Z)-Fenpyroximate in experimental workflows?
Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as systemic toxicity data are limited . For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Include first-aid measures in risk assessments, such as immediate rinsing for eye exposure and medical consultation for ingestion.
Advanced Research Questions
Q. What molecular mechanisms underlie (Z)-Fenpyroximate resistance in arthropod populations?
Methodological Answer: Resistance often involves target-site mutations in the mitochondrial electron transport chain (MET-I binding site). For example, the H92R mutation in the PSST subunit of Complex I reduces binding affinity, leading to 75-fold resistance in Panonychus citri . Synergism assays with PBO (P450 inhibitor) and RNA-seq can differentiate metabolic (e.g., CYP450 upregulation) vs. target-site resistance.
Q. Table 1: Resistance Ratios and Genetic Markers in Panonychus citri
| Population | Fenpyroximate LC₅₀ (mg/L) | Resistance Ratio | Detected Mutations |
|---|---|---|---|
| Resistant | >5000 | 190–532 | H92R, A94V |
| Susceptible | 26.3 | 1 | None |
| Data adapted from |
Q. How can cross-resistance patterns between (Z)-Fenpyroximate and other METI-I acaricides be systematically evaluated?
Methodological Answer: Design dose-response bioassays using field-collected populations and reference strains. Test acaricides with shared targets (e.g., pyridaben, tebufenpyrad) and calculate resistance ratios (RR = LC₅₀ resistant/LC₅₀ susceptible). Use Pearson correlation to identify cross-resistance clusters. For example, Tetranychus urticae with METI-I resistance showed 73–532-fold RRs across compounds .
Q. What experimental strategies validate novel genetic markers linked to (Z)-Fenpyroximate resistance?
Methodological Answer: Combine qPCR (for CYP450 expression) and Sanger sequencing of psst homologs. For functional validation, employ CRISPR-Cas9 to introduce mutations (e.g., H92R) in susceptible strains and assess LC₅₀ shifts. In P. citri, H92R conferred 40-fold resistance, while A94V required epistatic interactions for phenotypic expression .
Methodological Frameworks
How to formulate FINERMAPS-compliant research questions for (Z)-Fenpyroximate studies?
Methodological Answer: Apply the FINERMAPS criteria:
- Feasible : Ensure access to resistant populations and analytical infrastructure.
- Novel : Investigate understudied mutations (e.g., A94V) or detoxification pathways.
- Relevant : Align with global acaricide resistance monitoring frameworks .
Example: "Does the A94V mutation in PSST synergize with CYP450 overexpression to enhance (Z)-Fenpyroximate resistance in field populations?"
Q. What guidelines ensure reproducibility in (Z)-Fenpyroximate bioassays?
Methodological Answer: Follow ARRIVE 2.0 guidelines:
- Report detailed protocols for mite rearing (temperature, humidity, host plants).
- Include raw data (e.g., mortality counts, solvent controls) in supplementary materials.
- Use randomized block designs to mitigate environmental variability .
Data Management and Reporting
Q. How to archive and share (Z)-Fenpyroximate research data for FAIR compliance?
Methodological Answer: Deposit raw LC-MS/MS files, bioassay datasets, and sequencing reads in repositories like Zenodo or Figshare with DOI assignment. Annotate metadata using standardized terms (e.g., Pesticide Properties Database fields). Reference datasets in manuscripts as per FirePhysChem guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
